molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1312915
CAS No.: 877060-47-4
M. Wt: 244.03 g/mol
InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-C]pyridine is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRAGHEIVZOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470627
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
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Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-47-4
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
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Record name 3-iodo-1H-pyrrolo[3,2-c]pyridine
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Foundational & Exploratory

The Strategic Role of 3-Iodo-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the heterocyclic compounds that have garnered significant attention, 3-Iodo-1H-pyrrolo[3,2-c]pyridine, identified by its CAS number 877060-47-4 , has emerged as a critical building block in the synthesis of potent kinase and tubulin inhibitors for oncological applications.[1] This technical guide offers an in-depth analysis of its synthesis, physicochemical properties, and its pivotal role in the development of next-generation cancer therapies.

Core Compound Profile: this compound

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets. The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This strategic functionalization is key to exploring the structure-activity relationships of derivative compounds.

Below is a summary of the key physicochemical properties for this compound. It is important to note that while specific experimental data for this exact compound is not widely published, the following table includes data for the closely related isomer, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, to provide valuable context for researchers.

PropertyValueSource
CAS Number 877060-47-4--INVALID-LINK--[1]
Molecular Formula C₇H₅IN₂Inferred
Molecular Weight 244.04 g/mol Inferred
Appearance White to light yellow/orange powder/crystal--INVALID-LINK-- (for isomer)
Melting Point 202.0 to 206.0 °C--INVALID-LINK-- (for isomer)
Solubility Soluble in organic solvents, limited in water--INVALID-LINK--[2] (for isomer)
Stability Stable under normal conditions; may be light-sensitive--INVALID-LINK--[2] (for isomer)

Synthesis and Chemical Reactivity

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical first step, often followed by a regioselective iodination to install the key functional group at the 3-position.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A common and effective strategy for constructing the 1H-pyrrolo[3,2-c]pyridine core involves a palladium-mediated domino Sonogashira coupling reaction.[3] This approach offers a convergent and efficient route to this important heterocyclic system.

G cluster_0 Starting Materials cluster_1 Reaction Conditions 4-amino-2-bromo-5-iodopyridine 4-amino-2-bromo-5-iodopyridine Sonogashira_Coupling Sonogashira Coupling & Domino Cyclization 4-amino-2-bromo-5-iodopyridine->Sonogashira_Coupling Alkyne Alkyne Alkyne->Sonogashira_Coupling PdCl2(PPh3)2_CuI PdCl₂(PPh₃)₂, CuI PdCl2(PPh3)2_CuI->Sonogashira_Coupling Base_Solvent Base (e.g., Et₃N) Solvent (e.g., DMF) Base_Solvent->Sonogashira_Coupling Pyrrolopyridine_Intermediate 1H-pyrrolo[3,2-c]pyridine Intermediate Sonogashira_Coupling->Pyrrolopyridine_Intermediate G cluster_pathway MPS1 Signaling Pathway in Mitosis cluster_inhibition Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives Unattached_Kinetochores Unattached Kinetochores MPS1_Activation MPS1 Activation Unattached_Kinetochores->MPS1_Activation SAC_Signaling Spindle Assembly Checkpoint (SAC) Signaling MPS1_Activation->SAC_Signaling SAC_Inhibition SAC Inhibition Mitotic_Arrest Mitotic Arrest SAC_Signaling->Mitotic_Arrest Premature_Anaphase Premature Anaphase Chromosome_Segregation Proper Chromosome Segregation Mitotic_Arrest->Chromosome_Segregation Anaphase Anaphase Chromosome_Segregation->Anaphase MPS1_Inhibitor This compound Derivative (MPS1 Inhibitor) MPS1_Inhibitor->MPS1_Activation SAC_Inhibition->Premature_Anaphase Aneuploidy_CellDeath Aneuploidy & Mitotic Catastrophe Premature_Anaphase->Aneuploidy_CellDeath

References

3-Iodo-1H-pyrrolo[3,2-C]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[3,2-c]pyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It consolidates critical information regarding its chemical properties, synthesis, reactivity, and applications, providing a foundation for its effective use in research and development.

Core Molecular Attributes

This compound, a member of the azaindole family, is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrrole ring fused to a pyridine ring, makes it a privileged scaffold in the design of biologically active molecules. The iodine atom at the 3-position of the pyrrole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.

Physicochemical Properties

While experimental data for this specific isomer is not widely published, its core properties can be definitively established based on its elemental composition and inferred from closely related isomers.

PropertyValueSource / Method
Molecular Formula C₇H₅IN₂Elemental Composition
Molecular Weight 244.04 g/mol Calculation
CAS Number 877060-47-4Chemical Abstract Service[1]
Appearance (Predicted) Off-white to light yellow solidInferred from related azaindoles
Melting Point (°C) Not availableData for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine is 190-194 °C[2]
Topological Polar Surface Area 28.7 ŲComputational
Synonyms 3-Iodo-5-azaindoleIsomer-specific nomenclature

The Strategic Importance in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its rigid bicyclic structure serves as an excellent framework for orienting pharmacophoric groups to achieve high-affinity binding to protein targets.

Mechanism of Action and Therapeutic Targets

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of key proteins involved in cell division and cancer progression.

  • Monopolar Spindle 1 (MPS1) Kinase Inhibition : MPS1 is a critical component of the spindle assembly checkpoint, a cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant overexpression of MPS1 is common in many human cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in the design of potent and selective MPS1 inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[3]

  • Tubulin Polymerization Inhibition : Microtubules are dynamic polymers essential for cell structure, transport, and mitosis. Molecules that disrupt microtubule dynamics are among the most effective anticancer agents. Recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as novel inhibitors that bind to the colchicine site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates the central role of the 1H-pyrrolo[3,2-c]pyridine scaffold in targeting these two critical pathways in oncology.

G cluster_scaffold Core Scaffold cluster_targets Therapeutic Targets cluster_outcomes Cellular Outcomes scaffold 1H-Pyrrolo[3,2-c]pyridine Core mps1 MPS1 Kinase scaffold->mps1 Inhibition tubulin Tubulin (Colchicine Site) scaffold->tubulin Inhibition mitotic_arrest G2/M Phase Arrest mps1->mitotic_arrest Leads to tubulin->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Role of the 1H-pyrrolo[3,2-c]pyridine scaffold in cancer therapy.

Synthesis and Reactivity

The synthesis of this compound can be approached through a logical sequence involving the construction of the core azaindole ring system followed by regioselective iodination.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A common and effective strategy for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyridine precursor. The following workflow outlines a validated approach.[4]

G A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl- pyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl- 4-nitropyridine 1-oxide B->C Fuming HNO₃ H₂SO₄ D Key Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe / Acetic Acid (Reductive Cyclization) F 1H-pyrrolo[3,2-c]pyridine (Target Core) E->F Debromination (e.g., Hydrogenolysis)

Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.

Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate) [4]

  • Oxidation: React commercially available 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (m-CPBA) to obtain 2-bromo-5-methyl-pyridine-1-oxide.

  • Nitration: Transform the N-oxide into 2-bromo-5-methyl-4-nitropyridine 1-oxide using fuming nitric acid in sulfuric acid.

  • Enamine Formation: React the nitropyridine oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the key enamine intermediate.

  • Reductive Cyclization: Treat the enamine intermediate with iron powder in acetic acid to synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Debromination: The bromo-intermediate can then be carried forward or debrominated via catalytic hydrogenation to yield the parent 1H-pyrrolo[3,2-c]pyridine core.

Regioselective Iodination

With the core scaffold in hand, the introduction of iodine at the C3 position is the critical next step. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being a primary site for reaction.[6]

Protocol: Direct C-H Iodination (Proposed) This protocol is based on established methods for the iodination of related azaindoles.[7]

  • Deprotonation: Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Base Treatment: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), at room temperature and stir to form the corresponding anion.

  • Iodination: Add a solution of molecular iodine (I₂) in DMF dropwise to the reaction mixture.

  • Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~11.0-12.0br sN-H (Pyrrole)Typical chemical shift for a pyrrolic N-H, often broad.
~8.8-9.1sH7Proton adjacent to pyridine nitrogen, deshielded.
~7.5-7.8dH4Pyridine proton coupled to H2.
~7.2-7.4sH2Pyrrole proton, singlet due to iodine at C3. Deshielded by adjacent N.
~6.7-7.0dH6Pyridine proton coupled to H7.
¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of the fused heterocyclic system.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145-150C7aBridgehead carbon adjacent to pyridine nitrogen.
~140-144C7Carbon adjacent to pyridine nitrogen.
~130-135C3aBridgehead carbon.
~125-128C2Pyrrole carbon adjacent to nitrogen.
~115-120C6Pyridine carbon.
~110-114C4Pyridine carbon.
~60-70C3Carbon bearing the iodine atom; significantly shielded by the heavy atom effect.
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A prominent peak at m/z = 244 is expected, corresponding to the molecular weight of C₇H₅IN₂.

  • Key Fragments: Fragmentation may involve the loss of iodine (m/z = 117) and characteristic cleavages of the bicyclic ring system.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established heterocyclic chemistry, and its strategic importance is underscored by the potent biological activities of its derivatives, particularly as inhibitors of MPS1 kinase and tubulin polymerization. This guide provides the foundational knowledge required for chemists to confidently incorporate this important scaffold into their research programs.

References

The Definitive Guide to the Structural Elucidation of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in drug discovery.[2] Its structure, mimicking a purine bioisostere, allows it to interact with a wide range of biological targets. Derivatives of this scaffold have shown potent activities as inhibitors of various kinases, which are crucial in oncology and inflammatory disease research.

The strategic placement of an iodine atom at the 3-position of the pyrrole ring is a key design element. This position is often critical for modulating binding affinity with target proteins. More importantly, the carbon-iodine bond is amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the rapid diversification of the core structure to build extensive compound libraries for structure-activity relationship (SAR) studies. Given that multiple positional isomers can arise during synthesis, a rigorous and unequivocal method for structure determination is not just an analytical requirement but a cornerstone of successful research and development.

Synthesis Strategy: Accessing the Core Scaffold

The synthesis of this compound logically begins with the preparation of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine (CAS 271-34-1).[3][4][5] Subsequently, a regioselective iodination is performed.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine (Not Detailed)

The parent 1H-pyrrolo[3,2-c]pyridine can be synthesized via several established literature methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For the purpose of this guide, we assume the availability of the starting material.

Step 2: Electrophilic Iodination of 1H-pyrrolo[3,2-c]pyridine

The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is electron-rich and susceptible to electrophilic substitution, preferentially at the C3 position. This is analogous to the well-documented reactivity of indole and other azaindoles.[6]

  • Reagents and Conditions:

    • Starting Material: 1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

    • Solvent: N,N-Dimethylformamide (DMF)

    • Temperature: 0 °C to room temperature

    • Reaction Time: 2-4 hours

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-c]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Causality Behind Choices:

    • NIS as Iodinating Agent: NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocycles, often leading to clean reactions with high regioselectivity.

    • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating the reaction.

    • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

    • Aqueous Workup: The sodium thiosulfate quench removes any unreacted iodine/NIS, and the subsequent extractions isolate the desired product.

Mass Spectrometry: Confirming Molecular Weight and Isotopic Pattern

Mass spectrometry (MS) is the first line of analysis to confirm the successful incorporation of the iodine atom.

  • Expected Molecular Ion: The molecular formula of this compound is C₇H₅IN₂. The expected monoisotopic mass is 243.95 g/mol .

  • Technique of Choice: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Data Interpretation:

    • The primary observation in the ESI-HRMS spectrum should be a prominent peak at m/z 244.9550, corresponding to [C₇H₆IN₂]⁺.

    • The high resolution allows for the confirmation of the elemental composition to within a few parts per million (ppm), providing strong evidence for the correct product formation.

    • Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic pattern of halogens like chlorine or bromine will be absent. The isotopic pattern will be dominated by the natural abundance of ¹³C.

Ion Formula Calculated Mass (m/z) Observed Mass (m/z)
[M+H]⁺C₇H₆IN₂⁺244.9550~244.9550

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. While it may not provide definitive proof of the iodine position, it confirms the integrity of the core structure.

  • Expected Absorptions:

    • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring.

    • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic bicyclic system.

    • C-I Stretch: A weak absorption is expected in the far-IR region, typically around 500-600 cm⁻¹, which may be difficult to observe on standard instruments.

The overall IR spectrum will confirm the presence of the pyrrolo-pyridine ring system and the N-H group, indicating the fundamental scaffold is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound, including the precise location of the iodine substituent. The analysis relies on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

  • Numbering Convention: It is critical to use a consistent numbering system for the 1H-pyrrolo[3,2-c]pyridine core.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling (splitting patterns), and integration (number of protons). For this compound, we expect five distinct aromatic proton signals and one N-H proton signal. The predicted chemical shifts (in DMSO-d₆) are based on the parent compound and the known electronic effects of iodine.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H1 (N-H)~11.5-12.5Broad Singlet-Deshielded, acidic proton on nitrogen.
H7~8.8-9.0Singlet-α-proton to pyridine nitrogen, typically downfield.
H2~7.8-8.0Singlet-The C3-proton is replaced by iodine, so H2 loses its coupling to H3 and appears as a singlet. This is a key diagnostic signal.
H4~8.1-8.3DoubletJH4-H6 ≈ 5-6 HzPyridine proton coupled to H6.
H6~7.2-7.4DoubletJH6-H4 ≈ 5-6 HzPyridine proton coupled to H4.

Key Diagnostic Feature: The most telling signal for C3-iodination is the appearance of the H2 proton as a singlet. In the parent 1H-pyrrolo[3,2-c]pyridine, H2 and H3 are doublets due to mutual coupling. The loss of the H3 signal and the collapse of the H2 signal to a singlet is strong evidence of substitution at the C3 position.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Seven distinct carbon signals are expected.

Carbon Predicted δ (ppm) Rationale for Prediction
C7~145-148α-carbon to pyridine nitrogen.
C9 (C3a)~138-140Bridgehead carbon.
C4~135-137Pyridine carbon.
C8 (C7a)~128-130Bridgehead carbon.
C2~125-127Pyrrole carbon, deshielded relative to the parent due to the β-effect of iodine.
C6~110-112Pyridine carbon.
C3~75-80Key Diagnostic Signal: Carbon directly attached to iodine experiences a strong upfield shift (heavy atom effect). This is the most definitive signal for C3-iodination.
2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof by establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the key expected correlation is between H4 and H6 , confirming their positions on the pyridine ring. The absence of a correlation for H2 and H7 would support their assignment as isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons (C2, C4, C6, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure and the site of iodination. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Confirm C3-Iodination:

  • H2 to C3, C9 (C3a), and C8 (C7a): The correlation from the H2 singlet to the heavily shielded C3 signal (~75-80 ppm) would be definitive proof. Correlations to the bridgehead carbons C9 and C8 would further solidify the assignment.

  • H4 to C6, C9 (C3a), and C8 (C7a): These correlations confirm the pyridine ring structure and its fusion to the pyrrole ring.

  • H7 to C8 (C7a) and C6: Confirms the position of H7.

  • N-H (H1) to C2, C3, and C9 (C3a): Correlations from the N-H proton to the surrounding carbons confirm the pyrrole ring structure.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the gold standard for absolute structure determination. If a suitable single crystal of the purified compound can be grown, this technique will provide a 3D model of the molecule, showing the precise location of every atom and confirming the connectivity and regiochemistry beyond any doubt.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a systematic process where each analytical technique provides a piece of a larger puzzle. The narrative begins with a logical synthesis and is validated at each step. Mass spectrometry confirms the successful incorporation of iodine. IR spectroscopy verifies the integrity of the core functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete assignment of every proton and carbon, with key diagnostic signals—the H2 singlet and the upfield-shifted C3 signal—providing irrefutable evidence of C3-iodination. The HMBC experiment, by revealing long-range heteronuclear couplings, serves as the ultimate cross-validation, locking the entire structural assignment in place. This multi-faceted, self-validating workflow ensures the highest level of scientific integrity for any subsequent research and development efforts.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, a key heterocyclic motif, has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including FMS kinase, and as effective anticancer agents.[1][2] The introduction of a halogen, particularly iodine, at the 3-position of the pyrrole ring, unlocks a versatile toolkit for synthetic chemists. This iodo-substituent serves as a highly reactive handle for the introduction of molecular diversity through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-1H-pyrrolo[3,2-c]pyridine, a valuable building block for the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of a molecule is fundamental to its application in research and development.

Physical Properties

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. Key physical and safety data are summarized in the table below.

PropertyValueReference
CAS Number 877060-47-4[3][4]
Molecular Formula C₇H₅IN₂[5][6]
Molecular Weight 244.03 g/mol [5][6]
Appearance Solid[7]
Melting Point 178-179 °C[3][7]
Boiling Point 380.5 ± 22.0 °C (Predicted)[3]
Safety Irritant. May be harmful if swallowed or inhaled. Causes skin and eye irritation.[8]
Spectroscopic Data (Predicted)

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyridine and pyrrole rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.5br s1HN1-H
~8.5-8.7d1HH4
~7.8-8.0s1HH2
~7.4-7.6d1HH6
~7.1-7.3dd1HH7

¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the iodine will be significantly shifted downfield.

Chemical Shift (δ, ppm)Assignment
~145-150C7a
~140-145C4
~130-135C5a
~125-130C2
~115-120C6
~110-115C7
~85-90C3

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
~1600, ~1470MediumC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)
~500-600MediumC-I stretching

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

m/zAssignment
244[M]⁺
117[M-I]⁺

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a versatile building block.

Synthesis of this compound

A direct and efficient method for the synthesis of this compound involves the electrophilic iodination of the parent 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[9]

Experimental Protocol: Iodination of 1H-pyrrolo[3,2-c]pyridine [10]

  • To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.8 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of iodine (I₂) (1.2 eq) in DMF dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine This compound This compound 1H-pyrrolo[3,2-c]pyridine->this compound   KOH, I₂, DMF, 0 °C    Reactions cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Heck Heck Coupling 3-Iodo-1H-pyrrolo[3,2-c]pyridine_S This compound Coupled Product_S 3-Aryl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-1H-pyrrolo[3,2-c]pyridine_S->Coupled Product_S Boronic Acid/Ester R-B(OH)₂ Boronic Acid/Ester->Coupled Product_S Pd Catalyst_S Pd Catalyst, Base Pd Catalyst_S->Coupled Product_S 3-Iodo-1H-pyrrolo[3,2-c]pyridine_So This compound Coupled Product_So 3-Alkynyl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-1H-pyrrolo[3,2-c]pyridine_So->Coupled Product_So Terminal Alkyne R-C≡CH Terminal Alkyne->Coupled Product_So Pd/Cu Catalyst_So Pd/Cu Catalyst, Base Pd/Cu Catalyst_So->Coupled Product_So 3-Iodo-1H-pyrrolo[3,2-c]pyridine_H This compound Coupled Product_H 3-Vinyl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-1H-pyrrolo[3,2-c]pyridine_H->Coupled Product_H Alkene R-CH=CH₂ Alkene->Coupled Product_H Pd Catalyst_H Pd Catalyst, Base Pd Catalyst_H->Coupled Product_H Applications This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Diverse Library of Derivatives Diverse Library of Derivatives Cross-Coupling Reactions->Diverse Library of Derivatives Kinase Inhibitors Kinase Inhibitors Diverse Library of Derivatives->Kinase Inhibitors Anticancer Agents Anticancer Agents Diverse Library of Derivatives->Anticancer Agents

References

An In-depth Technical Guide to 3-Iodo-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its nomenclature, synthesis, chemical properties, and significant role in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Nomenclature

This compound, also known by its synonym 3-Iodo-5-azaindole, is a halogenated derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold. This bicyclic aromatic heterocycle, consisting of a pyrrole ring fused to a pyridine ring, is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to serve as a versatile scaffold for the synthesis of complex bioactive molecules. The strategic placement of the iodine atom at the 3-position of the pyrrole ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable intermediate in the synthesis of targeted therapeutics.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonym 3-Iodo-5-azaindole
CAS Number 877060-47-4
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
SMILES C1=CN=C2C(=C1)C(=CN2)I

Synthesis of this compound

The synthesis of this compound can be approached through a few strategic routes. The most direct method involves the electrophilic iodination of the parent 1H-pyrrolo[3,2-c]pyridine scaffold. The electron-rich nature of the pyrrole ring directs halogenation to the 3-position.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Precursor

A common route to the 1H-pyrrolo[3,2-c]pyridine core starts from a substituted pyridine derivative. For instance, a multi-step synthesis starting from 2-bromo-5-methylpyridine can yield 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be dehalogenated to the parent heterocycle.[1]

Experimental Protocol: Direct Iodination of 1H-pyrrolo[3,2-c]pyridine

This protocol describes a plausible method for the direct iodination of 1H-pyrrolo[3,2-c]pyridine. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its mild and selective nature for iodinating electron-rich aromatic systems.

Workflow for the Synthesis of this compound

1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Dissolution Dissolution 1H-pyrrolo[3,2-c]pyridine->Dissolution Acetonitrile Reaction Reaction Dissolution->Reaction NIS, rt, dark Quenching Quenching Reaction->Quenching aq. Na2S2O3 Extraction Extraction Quenching->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for the direct iodination of 1H-pyrrolo[3,2-c]pyridine.

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask protected from light, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Causality behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for dissolving the starting material and the reagent, and it does not interfere with the electrophilic iodination reaction.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which allows for the selective iodination of the electron-rich pyrrole ring at the C3 position with minimal side reactions.

  • Protection from Light: Iodo-compounds can be light-sensitive, so protecting the reaction from light helps to prevent potential degradation of the product.

  • Aqueous Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted NIS and elemental iodine, which can complicate the purification process.

Spectroscopic Characterization (Predicted)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are based on the known chemical shifts of the parent 1H-pyrrolo[3,2-c]pyridine and the substituent effects of the iodine atom.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HH1 (N-H, pyrrole)
~8.8s1HH2
~8.3d1HH4
~7.8s1HH6
~7.2d1HH7

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145C7a
~142C4
~135C6
~130C3a
~125C2
~118C7
~60C3
Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for iodo-aromatic compounds.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
244[M]⁺ (Molecular ion)
117[M-I]⁺
90[M-I-HCN]⁺
Infrared (IR) Spectroscopy

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, sharpN-H stretching (pyrrole)
~3100-3000MediumC-H stretching (aromatic)
~1600, ~1470MediumC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)

Chemical Reactivity and Applications in Drug Discovery

The iodine atom at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core is the key to its synthetic utility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Key Building Block for Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a prominent feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to functionalize the 3-position of the pyrrolo[3,2-c]pyridine core allows for the optimization of inhibitor binding to the kinase active site. For example, derivatives of this scaffold have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target of interest in oncology.[2]

Logical Relationship of this compound in Drug Development

cluster_0 Synthesis of Bioactive Molecules cluster_1 Drug Discovery Cascade This compound This compound Cross-Coupling Pd-catalyzed Cross-Coupling Reactions This compound->Cross-Coupling Derivatives Diverse 3-Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives Cross-Coupling->Derivatives SAR Structure-Activity Relationship (SAR) Studies Derivatives->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The central role of this compound in the synthesis and optimization of drug candidates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. As with many iodo-compounds, it may be light-sensitive and should be stored in a cool, dark, and dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic iodination provides a key reactive site for the introduction of diverse functionalities, making it an essential tool for medicinal chemists, particularly in the development of targeted kinase inhibitors for cancer therapy. The synthetic protocols and predicted spectroscopic data provided in this guide serve as a valuable resource for researchers working with this important heterocyclic compound.

References

An In-depth Technical Guide to 3-Iodo-1H-pyrrolo[3,2-c]pyridine and its Derivatives: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and its significant role in the development of potent kinase inhibitors and other therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Nomenclature and Structural Elucidation

This compound, a member of the azaindole family, is a bicyclic heteroaromatic compound. The pyrrolo[3,2-c]pyridine core is an isomer of indole with a nitrogen atom replacing a carbon in the benzene ring. The nomenclature specifies the fusion of a pyrrole ring to the 'c' face of a pyridine ring, with the pyrrole nitrogen at position 1. The iodo-substituent is located at the 3-position of the pyrrole ring.

Synonyms and Identifiers:

The most common synonym for this compound is 3-Iodo-5-azaindole . This name emphasizes its structural relationship to indole. For unambiguous identification, the Chemical Abstracts Service (CAS) number is the industry standard.

IdentifierValue
Systematic Name This compound
Synonym 3-Iodo-5-azaindole
CAS Number 877060-47-4[1]
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol

Physicochemical and Safety Profile

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.

Physicochemical Properties:

PropertyValueSource
Appearance Solid[2]
Melting Point 178-179 °C[2]
Boiling Point Not available
Solubility Information not readily available, but likely soluble in organic solvents like DMSO and DMF.

Safety Information:

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a critical step in accessing its derivatives. A common and versatile strategy involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

A general and effective synthetic route to prepare substituted 1H-pyrrolo[3,2-c]pyridines starts from a suitably substituted 4-amino-2-bromo-5-iodopyridine. This intermediate undergoes a Sonogashira coupling with a terminal alkyne. The resulting product then undergoes an intramolecular cyclization to form the pyrrolo[3,2-c]pyridine ring system.[4]

Below is a proposed workflow for the synthesis of the parent this compound, based on established methodologies for related azaindoles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_reaction2 Deprotection & Iodination cluster_reaction3 Intramolecular Cyclization start_A 4-Amino-2-bromo-5-iodopyridine reaction1 Pd-catalyzed Sonogashira Coupling start_A->reaction1 start_B Trimethylsilylacetylene start_B->reaction1 intermediate1 4-Amino-2-bromo-5-((trimethylsilyl)ethynyl)pyridine reaction1->intermediate1 reaction2 Desilylation intermediate1->reaction2 intermediate2 4-Amino-2-bromo-5-ethynylpyridine reaction2->intermediate2 reaction3 Iodination intermediate2->reaction3 intermediate3 4-Amino-2-bromo-5-(iodoethynyl)pyridine reaction3->intermediate3 reaction4 Base-mediated Intramolecular Cyclization intermediate3->reaction4 final_product This compound reaction4->final_product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

  • Sonogashira Coupling: To a solution of 4-amino-2-bromo-5-iodopyridine in a suitable solvent (e.g., THF/Et₃N), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at room temperature until completion.

  • Desilylation: The resulting trimethylsilyl-protected intermediate is then desilylated using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

  • Iodination of the Alkyne: The terminal alkyne is then iodinated using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Intramolecular Cyclization: The final cyclization to form the pyrrolo[3,2-c]pyridine ring is achieved by treating the iodoalkyne intermediate with a base, such as sodium hydride (NaH) or potassium tert-butoxide, in a suitable solvent like DMF or THF.

The Role of this compound in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. The 3-iodo substituent provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries.

Kinase Inhibitors

Monopolar Spindle 1 (MPS1) Kinase Inhibitors:

The protein kinase MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many cancers.[5] The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective MPS1 inhibitors.[5] Structure-based drug design has enabled the optimization of initial hits into orally bioavailable drug candidates.[5]

FMS Kinase (CSF-1R) Inhibitors:

FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase.[6] For instance, certain diarylamide derivatives incorporating this scaffold have demonstrated IC₅₀ values in the nanomolar range and have shown promising anti-proliferative activity in cancer cell lines.[6]

Anticancer Agents

Colchicine-Binding Site Inhibitors:

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[7][8] These compounds have exhibited potent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the low micromolar to nanomolar range.[7][8] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Antiproliferative Activity against Melanoma:

Diarylurea and diarylamide derivatives containing the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against human melanoma cell lines. Several of these compounds have shown superior potency compared to the approved drug Sorafenib.

Toll-Like Receptor 9 (TLR9) Inhibitors

A patent has disclosed the use of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of Toll-like receptor 9 (TLR9). This suggests a potential therapeutic application in the treatment of fibrosis.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the 1H-pyrrolo[3,2-c]pyridine core will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the positions of the nitrogen atoms and the iodo-substituent. The NH proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The carbon atom bearing the iodine will be significantly shifted upfield due to the heavy atom effect.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H bond of the pyrrole ring (around 3400-3200 cm⁻¹) and C-H and C=C/C=N stretching vibrations of the aromatic rings.

Analytical_Workflow synthesis_output Synthesized Compound (this compound) purification Purification (e.g., Chromatography) synthesis_output->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr Primary Technique ms Mass Spectrometry (HRMS) structural_elucidation->ms Confirmation ir Infrared Spectroscopy structural_elucidation->ir Functional Groups purity_assessment->nmr Qualitative hplc HPLC/UPLC purity_assessment->hplc Quantitative

Figure 2: General analytical workflow for the characterization of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is underscored by the successful development of potent inhibitors for various therapeutic targets, particularly in the field of oncology. The synthetic accessibility of the 1H-pyrrolo[3,2-c]pyridine scaffold, coupled with the reactivity of the 3-iodo substituent, provides a robust platform for the generation of novel and diverse chemical entities. Future research will likely continue to explore the potential of this scaffold in developing targeted therapies for a range of diseases. The insights provided in this guide aim to facilitate and inspire further innovation in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate, serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their validation. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding for researchers in the field.

Introduction: The Significance of the 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the 3-position, as in this compound, provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutics. A precise knowledge of the physical properties of this key intermediate is therefore not merely academic, but a critical prerequisite for its successful application in synthetic campaigns.

Core Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below. It is critical to note that while some data is derived from experimental observation, other parameters are based on computational predictions and should be treated as such until experimentally verified.

PropertyValueData Type
Molecular Formula C₇H₅IN₂-
Molecular Weight 244.03 g/mol -
CAS Number 877060-47-4-
Appearance Solid (predicted)Predicted
Melting Point 178-179 °CExperimental
Boiling Point 380.5 ± 22.0 °CPredicted
Density 2.082 g/cm³Predicted
pKa 13.70 ± 0.40Predicted

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure a thorough understanding and successful replication.

Melting Point Determination
  • Underlying Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity.

  • Methodology:

    • A small, representative sample of this compound is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a rate of 10-15 °C/minute until the temperature is approximately 15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting point range.

Solubility Profile
  • Rationale: Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation. A qualitative assessment across a range of polar and non-polar solvents is a standard first step.

  • Procedure:

    • To a series of small, labeled test tubes, add approximately 10 mg of this compound.

    • To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

    • Agitate the tubes at room temperature for a set period (e.g., 5 minutes).

    • Visually inspect for dissolution.

    • If the compound does not dissolve at room temperature, the mixture can be gently warmed.

    • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Spectroscopic Characterization: The Molecular Fingerprint

While specific experimental spectra for this compound are not widely published, this section outlines the standard protocols for acquiring the necessary spectroscopic data to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Significance: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key parameters to observe will be the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values of the aromatic protons.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will reveal the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy
  • Purpose: IR spectroscopy provides information about the functional groups present in a molecule.

  • Methodology:

    • Obtain the IR spectrum of a solid sample of this compound using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

    • Key absorptions to note would be the N-H stretch of the pyrrole ring, and the C-H and C=C/C=N stretching and bending vibrations of the aromatic system.

Mass Spectrometry (MS)
  • Function: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

  • Procedure:

    • Introduce a small amount of the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for high-resolution mass spectrometry (HRMS).

    • The resulting mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • General Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While a complete set of experimentally verified data is not yet available in the public domain, the provided protocols offer a clear and robust pathway for researchers to obtain and validate these critical parameters. A thorough understanding and application of these methodologies will undoubtedly facilitate the successful use of this versatile building block in the advancement of chemical and pharmaceutical research.

Visualizations

G cluster_synthesis Synthetic Utility cluster_analysis Analytical Workflow Start This compound CC Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->CC Product Complex Pharmacologically Active Molecules CC->Product Sample Purified Sample MP Melting Point Sample->MP NMR NMR (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment MP->Data NMR->Data IR->Data MS->Data

Caption: Logical workflow for the utility and analysis of this compound.

The Genesis of a Privileged Scaffold: A Historical and Technical Guide to the Discovery of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide detailing the discovery and historical synthesis of azaindoles, a class of heterocyclic compounds integral to modern medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins and evolution of these crucial pharmacophores.

Abstract

Azaindoles, bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, represent a cornerstone of contemporary drug discovery. Their unique physicochemical properties and ability to form key hydrogen bonding interactions have established them as "privileged structures" in the design of therapeutics, particularly kinase inhibitors. This guide traces the historical arc of azaindole chemistry, from the seminal syntheses of the four isomers—4-, 5-, 6-, and 7-azaindole—to the foundational synthetic methodologies that paved the way for their widespread application. By examining the original experimental choices and the evolution of synthetic strategies, this document offers valuable insights into the enduring legacy of these remarkable heterocyclic systems.

Introduction: The Rise of a Bioisosteric Powerhouse

The story of azaindoles, also known as pyrrolopyridines, is a testament to the power of bioisosteric replacement in medicinal chemistry. The substitution of a CH group in the indole nucleus with a nitrogen atom introduces a hydrogen bond acceptor, alters the electron distribution, and can significantly modify a molecule's solubility, metabolic stability, and target-binding affinity. These subtle yet profound changes have enabled the development of numerous successful drugs.

There are four constitutional isomers of azaindole, defined by the position of the nitrogen atom in the six-membered ring:

  • 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)

  • 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)

  • 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

This guide will delve into the historical context and the original synthetic routes for each of these isomers, providing a foundational understanding for today's synthetic and medicinal chemists.

Diagram: The Four Isomers of Azaindole

Caption: The constitutional isomers of azaindole.

The Seminal Syntheses: A Chronological Journey

The mid-20th century witnessed the birth of azaindole chemistry, with pioneering work laying the groundwork for decades of research to come.

The Dawn of Azaindole Chemistry: 7-Azaindole (1945)

The first synthesis of an azaindole, specifically 7-azaindole (1H-pyrrolo[2,3-b]pyridine), was reported by G. R. Clemo and G. A. Swan in 1945.[1] Their work was part of a broader investigation into the chemistry of nicotine and related compounds. The synthesis utilized a classical approach, the Fischer indole synthesis, which had been a mainstay for indole synthesis since its discovery in 1883.

The choice of the Fischer indole synthesis was logical, given its reliability for constructing the indole core. However, its application to pyridylhydrazines presented a new challenge due to the electron-deficient nature of the pyridine ring, which can hinder the key[1][1]-sigmatropic rearrangement step. Clemo and Swan's success marked a significant milestone, opening the door to the synthesis of other azaindole isomers.

Experimental Protocol: The First Synthesis of 7-Azaindole (Clemo & Swan, 1945)

  • Preparation of 2-Hydrazinopyridine: 2-Aminopyridine was diazotized and then reduced with stannous chloride in hydrochloric acid to yield 2-hydrazinopyridine hydrochloride.

  • Fischer Indole Synthesis: The 2-hydrazinopyridine hydrochloride was condensed with pyruvic acid to form the corresponding hydrazone.

  • Cyclization: The hydrazone was then heated in concentrated hydrochloric acid to effect cyclization, followed by decarboxylation to yield 7-azaindole.

Diagram: Clemo and Swan's Synthesis of 7-Azaindole (1945)

Clemo_Swan_7_Azaindole start 2-Aminopyridine step1 1. Diazotization 2. SnCl2 / HCl start->step1 intermediate1 2-Hydrazinopyridine step1->intermediate1 step2 Pyruvic Acid intermediate1->step2 Condensation intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Heat, HCl intermediate2->step3 Cyclization product 7-Azaindole step3->product

Caption: The pioneering synthesis of 7-azaindole.

Expanding the Family: 4-Azaindole and 5-Azaindole (1948)

Building on their earlier success, Clemo and Swan reported the synthesis of derivatives of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 5-azaindole (1H-pyrrolo[3,2-c]pyridine) in 1948.[2] This work further demonstrated the utility of classical indole syntheses for accessing the azaindole scaffold.

For the synthesis of a 4-azaindole derivative, they employed a Reissert-type reaction, a method known for producing indole-2-carboxylic acids.

Experimental Protocol: Synthesis of a 4-Azaindole Derivative (Clemo & Swan, 1948)

  • Condensation: 3-Amino-2-nitropyridine was condensed with diethyl oxalate in the presence of sodium ethoxide.

  • Reductive Cyclization: The resulting product was then subjected to reductive cyclization using zinc dust in acetic acid to afford the ethyl ester of a 4-azaindole-2-carboxylic acid.

The synthesis of a 5-azaindole derivative involved a Madelung-type cyclization, which is a base-catalyzed intramolecular condensation of an N-acyl-o-toluidine.

Experimental Protocol: Synthesis of a 5-Azaindole Derivative (Clemo & Swan, 1948)

  • Acylation: 4-Amino-3-methylpyridine was acylated with ethyl oxalate.

  • Cyclization: The resulting N-acylated compound was cyclized using sodium ethoxide at high temperature to yield the corresponding 5-azaindole derivative.

Diagram: Early Azaindole Synthesis Strategies

Early_Azaindole_Syntheses cluster_4_azaindole 4-Azaindole Synthesis (Reissert-type) cluster_5_azaindole 5-Azaindole Synthesis (Madelung-type) start_4 3-Amino-2-nitropyridine step1_4 Diethyl Oxalate, NaOEt start_4->step1_4 intermediate_4 Condensation Product step1_4->intermediate_4 step2_4 Zn, Acetic Acid intermediate_4->step2_4 product_4 4-Azaindole Derivative step2_4->product_4 start_5 4-Amino-3-methylpyridine step1_5 Ethyl Oxalate start_5->step1_5 intermediate_5 N-Acylated Intermediate step1_5->intermediate_5 step2_5 NaOEt, Heat intermediate_5->step2_5 product_5 5-Azaindole Derivative step2_5->product_5

Caption: Early synthetic routes to 4- and 5-azaindoles.

A New Route to 5-Azaindole (1959)

In 1959, Shigenobu Okuda and Michael M. Robison reported an alternative synthesis of 5-azaindole itself.[3] Their work was motivated by the interesting biological activity observed for 7-azaindole and its derivatives. They reinvestigated the Madelung cyclization of 4-formamido-3-picoline, an approach that had previously been unsuccessful. By employing a stronger base, sodium anilide, they were able to achieve the desired cyclization.

Experimental Protocol: Synthesis of 5-Azaindole (Okuda & Robison, 1959)

  • Preparation of 4-Formamido-3-picoline: 4-Amino-3-picoline was formylated to give 4-formamido-3-picoline.

  • Madelung Cyclization: The 4-formamido-3-picoline was heated with sodium anilide to induce cyclization, yielding 5-azaindole.

The First Synthesis of 6-Azaindole

The historical record for the first synthesis of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is less definitively attributed to a single seminal paper compared to its isomers. However, early explorations into the synthesis of pyrrolopyridines likely led to its creation through adaptations of established indole syntheses. One of the classical methods that has proven effective for the synthesis of 6-azaindoles is the Fischer indole synthesis, although its application required careful selection of substrates and conditions to overcome the electron-deficient nature of the pyridine ring.[4][5]

Foundational Synthetic Methodologies: A Technical Overview

The early syntheses of azaindoles relied heavily on the adaptation of well-established named reactions for indole synthesis. The success of these adaptations was a crucial step in demonstrating the feasibility of constructing the azaindole core.

The Fischer Indole Synthesis

The Fischer indole synthesis remains a versatile method for the preparation of indoles and has been successfully applied to the synthesis of 4-, 6-, and 7-azaindoles.[4][5] The key to a successful aza-Fischer indole synthesis often lies in the electronic properties of the starting pyridylhydrazine. The presence of electron-donating groups on the pyridine ring can facilitate the crucial[1][1]-sigmatropic rearrangement.

Generalized Fischer Azaindole Synthesis Workflow

Fischer_Azaindole_Synthesis start Pyridylhydrazine step1 Acid Catalyst start->step1 reactant Aldehyde or Ketone reactant->step1 intermediate1 Pyridylhydrazone step1->intermediate1 step2 [3,3]-Sigmatropic Rearrangement intermediate1->step2 intermediate2 Di-imine Intermediate step2->intermediate2 step3 Cyclization & Aromatization intermediate2->step3 product Azaindole step3->product

Caption: Generalized workflow of the Fischer azaindole synthesis.

The Madelung Synthesis

The Madelung synthesis, involving the intramolecular cyclization of an N-acyl-o-toluidine derivative, has been a key method for the synthesis of 5- and 6-azaindoles.[6] This reaction typically requires a strong base and high temperatures. The choice of base is critical, as demonstrated by Okuda and Robison's successful use of sodium anilide where sodium ethoxide had previously failed.[3]

Table: Comparison of Bases in the Madelung Synthesis of 5-Azaindole

BaseOutcomeReference
Sodium EthoxideUnsuccessful[7]
Sodium AnilideSuccessful[3]

Conclusion: A Legacy of Innovation

The discovery and early syntheses of the four azaindole isomers laid a critical foundation for the development of a vast array of biologically active molecules. The pioneering work of chemists like Clemo, Swan, Okuda, and Robison, who adapted classical indole syntheses to the then-novel azaindole systems, demonstrated the feasibility and potential of this heterocyclic scaffold. Their insights into the reactivity of pyridyl precursors and the judicious choice of reaction conditions paved the way for the evolution of more sophisticated and efficient synthetic methods. Today, azaindoles are indispensable tools in the arsenal of medicinal chemists, a testament to the enduring legacy of these foundational discoveries.

References

3-Iodo-1H-pyrrolo[3,2-C]pyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Application of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Compound Profile and Strategic Importance

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, comprised of fused pyrrole and pyridine rings, is a common scaffold in a variety of biologically active molecules. The iodine substituent at the 3-position of the pyrrolo ring is the key reactive site, making this compound an ideal precursor for introducing the 1H-pyrrolo[3,2-c]pyridine moiety into more complex molecular architectures, typically via cross-coupling reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Appearance Off-white to yellow or brown solid
CAS Number 942297-76-9

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented, the available information from various suppliers' Safety Data Sheets (SDS) necessitates a cautious approach. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.

  • Skin Irritation: Direct contact can cause significant skin irritation.

  • Eye Irritation: Causes serious eye irritation, with the potential for damage if not addressed promptly.

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.

It is crucial to operate under the assumption that this compound may have other, uncharacterized toxicological properties. Therefore, minimizing exposure should be the primary goal of all handling procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls:

  • Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves should be worn at all times. It is advisable to double-glove, especially during prolonged handling or when cleaning up spills.

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Handling_Weigh Weigh Compound in Fume Hood Prep_FumeHood->Handling_Weigh Handling_Reaction Perform Reaction in Fume Hood Handling_Weigh->Handling_Reaction Cleanup_Decontaminate Decontaminate Glassware and Surfaces Handling_Reaction->Cleanup_Decontaminate Cleanup_Waste Dispose of Waste Properly Cleanup_Decontaminate->Cleanup_Waste Cleanup_Doff Doff PPE Cleanup_Waste->Cleanup_Doff

Caption: Workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Water spray may be used to cool fire-exposed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Hazardous decomposition products may include nitrogen oxides, carbon oxides, and hydrogen iodide.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light, as iodo-substituted compounds can be light-sensitive.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a substrate in cross-coupling reactions. The following is a representative, generalized protocol for a Suzuki-Miyaura coupling, which should be adapted and optimized for specific substrates.

Protocol: Suzuki-Miyaura Coupling of this compound with a Boronic Acid

  • Reaction Setup: In a fume hood, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Reactants This compound + Boronic Acid Product Coupled Product Reactants->Product Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Product Solvent_Heat Solvent + Heat Solvent_Heat->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable research chemical with significant potential in the synthesis of novel therapeutics. Its safe and effective use hinges on a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By integrating robust engineering controls, diligent use of personal protective equipment, and well-defined handling and emergency procedures, researchers can confidently and safely leverage the synthetic utility of this important building block.

An In-Depth Technical Guide to the Handling and Storage of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure both experimental integrity and personnel safety.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The introduction of an iodine atom at the 3-position of this heterocyclic system creates a versatile synthetic intermediate. The carbon-iodine bond serves as a key functional group for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[3] This reactivity makes this compound a valuable building block in the synthesis of complex molecules for drug discovery and development.[4]

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Chemical Formula C₇H₅IN₂[5]
Molecular Weight 244.03 g/mol [5]
Appearance Solid (form may vary)
Melting Point 178-179 °C[6]
Boiling Point (Predicted) 380.5 ± 22.0 °C[6]
pKa (Predicted) 13.70 ± 0.40[6]
Storage Temperature 2-8°C, protect from light[5][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.

GHS Hazard Classification: [7]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a respirator may be necessary.

  • Protective Clothing: A laboratory coat must be worn.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:[7]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[5]

  • Light: Protect from light, as many iodo-containing heterocyclic compounds are light-sensitive.[3]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[7]

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Degradation: While specific degradation pathways for this compound are not extensively documented, studies on other iodinated aromatic compounds suggest that deiodination can occur under certain conditions, such as in the presence of strong oxidizing or reducing agents, or upon exposure to UV light.[8][9] Hydrolysis of the pyrrolopyridine ring system is also a potential degradation pathway, particularly under strong acidic or basic conditions.

Experimental Protocols: Handling and Use

The primary utility of this compound in a research setting is as a substrate in cross-coupling reactions. The following is a generalized workflow for its use.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification prep_compound Weigh this compound in a fume hood prep_reagents Prepare other reagents (boronic acid, catalyst, base, solvent) setup_flask Assemble dry glassware under an inert atmosphere prep_compound->setup_flask Transfer to reaction vessel add_reagents Add reagents to the reaction flask setup_flask->add_reagents degas Degas the reaction mixture add_reagents->degas heat Heat the reaction mixture to the specified temperature degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench the reaction monitor->quench Upon completion extract Perform aqueous work-up and extraction quench->extract purify Purify by column chromatography extract->purify

Caption: Generalized workflow for using this compound in a cross-coupling reaction.

Purification Considerations

Purification of the crude product from reactions involving this compound is typically achieved by silica gel column chromatography.[2] Given the potential for degradation on acidic silica, a prudent approach involves:

  • TLC Analysis: First, assess the stability of the compound on a TLC plate.

  • Solvent System: A common solvent system for related compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10]

  • Neutralized Silica: If the compound shows signs of degradation on standard silica gel, consider using silica gel that has been neutralized with a base such as triethylamine.

  • Alternative Stationary Phases: For highly sensitive compounds, basic alumina may be a suitable alternative to silica gel.[11]

Waste Disposal

Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure laboratory safety. All disposal procedures must comply with local, state, and federal regulations.

Quenching of Reactive Byproducts

Reaction mixtures may contain unreacted reagents that require quenching before disposal. A general procedure for quenching is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent. For many organometallic reagents, this can be a protic solvent like isopropanol, followed by methanol, and then water.[12]

  • Allow the mixture to warm to room temperature and stir to ensure complete quenching.

Disposal of Solid and Liquid Waste

The following workflow outlines the appropriate disposal of waste containing this compound.

G cluster_collection Waste Collection cluster_treatment Pre-Disposal Treatment cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) collect_waste Collect in a designated, labeled, and sealed container start->collect_waste segregate Segregate from incompatible waste streams dissolve Dissolve or mix with a combustible solvent collect_waste->dissolve For incineration professional_disposal Arrange for pickup by a licensed chemical waste disposal service segregate->professional_disposal Directly to disposal service incinerate Burn in a chemical incinerator with afterburner and scrubber dissolve->incinerate

Caption: Recommended waste disposal workflow for this compound.

A recommended practice for the disposal of halogenated organic waste is incineration in a licensed facility equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen iodide).[13] Small amounts of residual material on glassware can be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate collected in a designated halogenated waste container.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its effective and safe use hinges on a thorough understanding of its properties and hazards. By adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and ensure the integrity of their experimental work.

References

Methodological & Application

Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly in oncology. This structural isomer of azaindole is a key component in the development of potent kinase inhibitors, such as those targeting Monopolar Spindle 1 (MPS1), a critical regulator in the spindle assembly checkpoint of cancer cells. The introduction of an iodine atom at the 3-position of this scaffold yields this compound, a versatile synthetic intermediate. The carbon-iodine bond serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the presence of the iodine atom itself can enhance biological activity through specific halogen bonding interactions with target proteins. This guide provides a detailed overview of the synthesis, mechanistic considerations, and characterization of this important building block.

Mechanistic Insights: The Rationale for C3-Iodination

The regioselective synthesis of this compound is governed by the principles of electrophilic aromatic substitution on an electron-rich pyrrole ring fused to a pyridine ring. The pyrrole moiety of the scaffold is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized within the five-membered ring, thereby increasing its electron density.

The preference for substitution at the C3 position (equivalent to the β-position of a simple pyrrole) over the C2 position (α-position) can be understood by examining the stability of the Wheland intermediates formed upon electrophilic attack. While electrophilic substitution on unsubstituted pyrrole typically favors the C2 position, the fusion of the pyridine ring in the 1H-pyrrolo[3,2-c]pyridine system alters the electron distribution and steric environment, directing the electrophile to the C3 position.

Below is a diagram illustrating the logical flow of the synthetic strategy, from the starting material to the final product and its subsequent applications.

G cluster_0 Synthesis Pathway cluster_1 Applications Start 1H-pyrrolo[3,2-c]pyridine Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Iodinating Agent (e.g., N-Iodosuccinimide) Reagent->Reaction Product This compound Reaction->Product Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Product->Coupling Derivatives Diverse Functionalized 1H-pyrrolo[3,2-c]pyridine Derivatives Coupling->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening Leads Lead Compounds for Drug Development Screening->Leads G start Start dissolve Dissolve 1H-pyrrolo[3,2-c]pyridine in anhydrous MeCN start->dissolve add_nis Add N-Iodosuccinimide (1.1 eq) dissolve->add_nis stir Stir at room temperature (2-4 h) Monitor by TLC/LC-MS add_nis->stir concentrate Concentrate under reduced pressure stir->concentrate extract Redissolve in DCM Wash with Na2S2O3 and Brine concentrate->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify product This compound purify->product end End product->end

Synthetic Protocol for 3-Iodo-1H-pyrrolo[3,2-c]pyridine: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating key physicochemical properties such as solubility, pKa, and metabolic stability of drug candidates.[1] This unique bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a cornerstone in the development of a diverse array of therapeutic agents, most notably kinase inhibitors for oncology.[2][3] The strategic functionalization of the 5-azaindole core is paramount for tuning the biological activity and pharmacokinetic profile of these molecules. The introduction of an iodine atom at the C3 position of the pyrrole ring yields 3-iodo-1H-pyrrolo[3,2-c]pyridine, a versatile synthetic intermediate. The carbon-iodine bond serves as a valuable handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of substituents at this critical position. This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound, designed for researchers and scientists in drug development.

Synthetic Strategy: Direct C3-Iodination

The synthesis of this compound can be efficiently achieved through the direct electrophilic iodination of the parent 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring of the 5-azaindole system is electron-rich and thus susceptible to electrophilic attack, with the C3 position being the most nucleophilic. This inherent reactivity allows for a regioselective iodination under mild conditions. While several iodinating reagents can be employed, N-iodosuccinimide (NIS) is a preferred choice due to its ease of handling, moderate reactivity, and the straightforward purification of the reaction mixture. The succinimide byproduct is highly soluble in aqueous solutions, facilitating its removal during workup.

The proposed synthetic pathway is a direct and convergent approach, starting from the commercially available 1H-pyrrolo[3,2-c]pyridine. This method avoids the often more complex multi-step syntheses that involve the construction of the bicyclic ring system from substituted pyridine or pyrrole precursors.[4][5]

Experimental Workflow Diagram

Synthetic_Workflow cluster_start Starting Material cluster_reaction Iodination Reaction cluster_workup Workup and Purification cluster_product Final Product Start 1H-pyrrolo[3,2-c]pyridine Reaction Dissolution in Acetonitrile Addition of N-Iodosuccinimide (NIS) Stir at 50°C Start->Reaction Reagents Workup Aqueous Workup (Na2S2O3 wash) Extraction with Ethyl Acetate Reaction->Workup Quenching & Extraction Purification Silica Gel Chromatography Workup->Purification Isolation Product This compound Purification->Product Characterization

References

Application Notes and Protocols for Medicinal Chemistry & Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Iodo-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the structural core of molecules targeting a range of biological pathways.[1] Derivatives of this scaffold have shown potential as potent inhibitors for kinases like FMS, which are implicated in various cancers and inflammatory disorders.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[2]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions using this compound. This key transformation allows for the strategic introduction of diverse aryl and heteroaryl substituents at the C-3 position, a critical step for generating compound libraries essential for structure-activity relationship (SAR) studies in drug discovery programs.[2]

The Mechanism: A Palladium-Catalyzed Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[3] The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.

  • Transmetalation: This step requires the activation of the organoboron reagent (boronic acid or ester) by a base.[5] The base forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom. This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

A key challenge with nitrogen-containing heterocycles like pyrrolo[3,2-c]pyridine is their potential to coordinate with the palladium center, which can sometimes inhibit or poison the catalyst.[6][7] The selection of appropriate ligands is therefore critical to stabilize the catalyst and facilitate the desired reaction pathway.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-I(L_n) Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)-R(L_n) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Product (Ar-R) Trans_complex->Product ArylIodide This compound (Ar-I) ArylIodide->OA_complex BoronicAcid R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Activation Borate->Trans_complex caption The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Experimental Parameters & Optimization

The success of a Suzuki-Miyaura coupling reaction, especially with nitrogen-rich heterocycles, is highly dependent on the careful selection of several key parameters.

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ electron-rich and sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).[10][11] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation, leading to higher yields and broader substrate scope, particularly with challenging heteroaryl halides.[10][12]

  • Base: A base is essential for the transmetalation step.[5] Common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[4] K₃PO₄ is often a good choice for nitrogen-containing heterocycles.[8][13] The strength and solubility of the base can significantly influence reaction rates and yields.

  • Boron Source: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) are viable coupling partners.[14] Boronic acids are more common but can be prone to decomposition (protodeboronation). Boronate esters often offer greater stability and are particularly useful for less stable heteroaryl boron reagents.[15]

  • Solvent System: A mixture of an organic solvent and water is typically used.[4] Common systems include 1,4-dioxane/water, DME/water, or toluene/water.[16][17] The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4] Anhydrous conditions may be required in specific cases to prevent side reactions like protodeboronation.[2]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to atmospheric oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice to prevent catalyst oxidation and ensure reproducibility.[4]

Detailed Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The use of microwave irradiation can often accelerate the reaction.[18]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1H-pyrrolo[3,2-c]pyridine.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR and Mass Spectrometry.

Table of Recommended Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura couplings of analogous nitrogen-containing heteroaryl halides, which can serve as a robust starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)NotesReference
Pd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O (4:1)605-8Effective for unprotected azaindoles.[8]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME8512Classical conditions, effective for iodo-imidazo[1,2-a]pyridines.[17]
Pd₂(dba)₃ (1.0)PCy₃ (3.0)K₃PO₄ (1.7)Dioxane/H₂O (10:1)8018Optimized for nitrogen heterocycles.[19]
Pd-PEPPSI-IPr (3.0)-K₂CO₃ (2.0)Dioxane/H₂O (1:1)10018Effective for challenging dichloropyridines, shows ligand utility.[20]
'SiO₂'-NH₂-Pd (0.05)-Na₂CO₃ (1.1 M aq.)H₂O/EtOH (1:2)60VariesHeterogeneous, phosphine-free system for azaheteroaryl halides.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst/ligand system (e.g., SPhos-based).- Ensure thorough degassing of reagents and solvents.- Screen alternative bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature or consider using microwave irradiation.
Starting Halide Remains - Low catalyst loading or activity- Short reaction time- Increase catalyst loading (e.g., from 2 mol% to 5 mol%).- Extend the reaction time and monitor carefully by LC-MS.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- High reaction temperature or prolonged time- Unstable boronic acid- Use anhydrous solvents or minimize the amount of water.- Lower the temperature if possible.- Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.[15]
Homocoupling of Boronic Acid - Oxygen contamination- Certain palladium catalysts- Ensure a strictly inert atmosphere throughout the reaction.- Screen different palladium catalysts and ligands.

Optimization Workflow

For researchers aiming to optimize the Suzuki-Miyaura coupling for a novel substrate, a logical workflow can streamline the process and lead to higher yields more efficiently.

Optimization_Workflow cluster_setup Initial Setup & Screening cluster_optimization Optimization Loop cluster_final Finalization Start Start: Define Substrates (this compound + Boronic Acid) Condition_Screen Select Initial Conditions (Based on Table 1) Start->Condition_Screen Run_Reaction Run Small-Scale Test Reaction Condition_Screen->Run_Reaction Analyze Analyze Outcome (LC-MS) Yield < 80%? Run_Reaction->Analyze Opt_Ligand 1. Screen Ligands (e.g., SPhos, XPhos, PPh₃) Analyze->Opt_Ligand Yes Final_Conditions Optimized Conditions Found (Yield > 80%) Analyze->Final_Conditions No Opt_Base 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) Opt_Ligand->Opt_Base Opt_Solvent 3. Screen Solvents (e.g., Dioxane, DME, Toluene + H₂O ratio) Opt_Base->Opt_Solvent Opt_Temp 4. Optimize Temperature (80°C -> 110°C or Microwave) Opt_Solvent->Opt_Temp Opt_Temp->Run_Reaction Re-run Test Scale_Up Scale-Up Reaction Final_Conditions->Scale_Up caption Logical workflow for optimizing the Suzuki coupling reaction.

Logical workflow for optimizing the Suzuki coupling reaction.

References

Application Note: Buchwald-Hartwig Amination of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of N-Aryl-1H-pyrrolo[3,2-c]pyridin-3-amines via Palladium-Catalyzed Cross-Coupling.

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have shown potential as inhibitors for various therapeutic targets, including kinases and colchicine-binding sites.[2][3] The ability to functionalize this heterocyclic system is paramount for developing novel drug candidates. Specifically, the introduction of an amino group at the C3-position via N-arylation opens a direct path to a vast chemical space of N-aryl-1H-pyrrolo[3,2-c]pyridin-3-amines, a class of compounds with significant therapeutic potential.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5] This palladium-catalyzed cross-coupling reaction provides a reliable and general route to arylamines, often under milder conditions and with broader substrate scope than traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][6]

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of the Buchwald-Hartwig amination to 3-iodo-1H-pyrrolo[3,2-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a robust and adaptable experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The cycle initiates with the reaction of a low-coordinate, electron-rich Palladium(0) complex with the aryl halide (this compound). The palladium center inserts into the carbon-iodine bond, forming a new Palladium(II) intermediate. The rate of this step is significantly influenced by the electron density and steric bulk of the supporting phosphine ligand.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical; its strength must be sufficient to deprotonate the amine without causing degradation of sensitive substrates.[9][10]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate if the amine contains α-protons, leading to hydrodehalogenation of the starting material.[5][11] The use of bulky ligands helps to suppress this undesired pathway by sterically favoring reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Aryl)(I) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Aryl)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination aryl_iodide This compound aryl_iodide->oa_complex amine HNR'R'' + Base amine->amido_complex product Product (Aryl-NR'R'') product->amido_complex

Caption: The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature is often necessary to achieve maximum yield for a specific amine coupling partner.

Materials and Equipment
  • Substrate: this compound

  • Amine: Desired primary or secondary amine (e.g., aniline, morpholine, etc.)

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Equipment: Oven-dried Schlenk flask or reaction vial with stir bar, septum, inert gas line (Argon or Nitrogen), heating mantle or oil bath with temperature control, TLC plates, LC-MS.

Step-by-Step Methodology

Safety Note: This reaction should be performed in a well-ventilated fume hood. The palladium catalyst, ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4-8 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10][12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe. If the amine is a solid, it can be added in step 1. If it is a liquid, add it at this stage via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[9] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-1H-pyrrolo[3,2-c]pyridin-3-amine.[12][13]

Experimental_Workflow start Start setup 1. Reagent Loading (Substrate, Catalyst, Ligand, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert addition 3. Add Solvent & Amine inert->addition react 4. Heat & Stir (80-110 °C) addition->react monitor 5. Monitor (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Optimization

The choice of ligand, base, and solvent can dramatically impact the reaction's success. A systematic screening of these parameters is standard practice to optimize the yield for a given substrate-amine combination. The following table presents a representative optimization study for the coupling of this compound with morpholine.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBu (1.5)Toluene10024<10
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001865
3Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001292
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1002478
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Dioxane1001289
6Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001290

Data are representative and for illustrative purposes.

Analysis: The results clearly demonstrate the superiority of bulky, electron-rich biarylphosphine ligands like XPhos (Entry 3) over simpler phosphines (Entry 1) and even first-generation bidentate ligands (Entry 2) for this class of transformation.[7][14] The strong, non-nucleophilic base NaOtBu provides a higher yield than the milder inorganic base Cs₂CO₃ (compare Entries 3 and 4). Toluene was found to be a slightly superior solvent to dioxane in this instance.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor ligand choice.4. Reaction temperature too low.1. Ensure a rigorously inert atmosphere; use a fresh catalyst source or a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ → Cs₂CO₃ → NaOtBu).3. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7]4. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation 1. Presence of water in the reaction.2. β-Hydride elimination is competing with reductive elimination.1. Use anhydrous solvents and reagents; dry glassware thoroughly.2. Switch to a bulkier ligand to sterically hinder β-hydride elimination.[5][11]
Decomposition of Starting Material 1. The substrate is sensitive to the strong base.2. Reaction temperature is too high.1. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a more active catalyst/ligand system to compensate.[10]2. Lower the reaction temperature.
Multiple Products Observed 1. Side reactions (e.g., diarylation of primary amines).2. Catalyst poisoning or decomposition.1. Adjust the stoichiometry (use a slight excess of the aryl halide).2. Increase catalyst/ligand loading; ensure the reaction is run under strictly anaerobic conditions.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-1H-pyrrolo[3,2-c]pyridin-3-amines. By carefully selecting the palladium source, a suitable bulky phosphine ligand, and an appropriate base, high yields of the desired coupled products can be achieved. This application note provides a comprehensive and adaptable framework for researchers to successfully implement this powerful transformation, enabling the rapid exploration of chemical diversity and accelerating the discovery of new therapeutic agents based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

References

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrrolo[3,2-c]pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

<_

Abstract

The 1H-pyrrolo[3,2-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into molecules with significant biological activity.[1][2][3] Functionalization of this core, particularly at the C-3 position, is a critical strategy in medicinal chemistry for modulating pharmacological properties.[4][5][6] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. We will explore key C-C and C-N bond-forming reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering field-proven insights to enable researchers, scientists, and drug development professionals to leverage these powerful transformations effectively.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole nucleus is a bioisostere of indole and is a cornerstone in the design of numerous therapeutic agents, including kinase inhibitors for oncology.[7] Its unique electronic properties, arising from the pyridine nitrogen, influence hydrogen bonding capabilities and metabolic stability, making it a highly sought-after motif. Palladium-catalyzed cross-coupling reactions provide the most robust and versatile methods for elaborating the 3-Iodo-7-azaindole precursor, allowing for the systematic installation of a wide array of aryl, alkyl, alkynyl, and amino substituents.[8][9]

Expertise & Experience: A primary challenge in coupling reactions with halo-7-azaindoles is the potential for the substrate itself to act as a ligand for the palladium catalyst, due to the two adjacent nitrogen atoms.[2] This can lead to catalyst inhibition. Furthermore, the unprotected N-H proton is acidic and can react with the base, potentially leading to undesired side reactions or catalyst deactivation.[2][10] The protocols outlined herein are designed with these challenges in mind, utilizing catalyst systems and conditions that have demonstrated high efficacy and selectivity for these specific substrates.[2][11]

General Considerations for Cross-Coupling Reactions

Successful cross-coupling depends on the careful selection of several key components. The choice of catalyst, ligand, base, and solvent must be tailored to the specific coupling partners to achieve optimal results.

  • Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, modern precatalysts (e.g., palladacycles) often provide superior performance.[2][11] They offer greater air and moisture stability and facilitate the rapid generation of the active Pd(0) species in solution, which is crucial when working with potentially inhibitory substrates like 7-azaindoles.[2][11]

  • Ligands: The ligand is arguably the most critical component, directly influencing the reactivity and selectivity of the catalyst.[12]

    • For Suzuki & Sonogashira: Triphenylphosphine (PPh₃) is a classic choice, but bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) often provide higher turnover numbers and broader substrate scope.[13][14][15]

    • For Buchwald-Hartwig: Sterically demanding biarylphosphine ligands are essential to facilitate the challenging C-N reductive elimination step.[12][13]

  • Bases: The base plays a crucial role in the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) steps. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). For aminations, strong, non-nucleophilic bases like LiHMDS are often optimal.[11]

  • Inert Atmosphere: All palladium-catalyzed reactions should be meticulously set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[16]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of 3-aryl-7-azaindoles.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).[7][16]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-formed catalyst like SPhos Pd G3, 1–5 mol%).

  • Heating: Place the sealed vessel in a preheated oil bath or microwave reactor (typically 80–120 °C).[7][17]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1H-pyrrolo[3,2-c]pyridine.

Suzuki_Workflow cluster_setup 1. Reaction Setup (Inert) cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification Setup Combine: - 3-Iodo-7-azaindole - Boronic Acid/Ester - Base (e.g., K₃PO₄) Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Setup->Solvent Catalyst Add Pd Catalyst & Ligand (e.g., SPhos Pd G3) Solvent->Catalyst Heat Heat & Stir (80-120 °C) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up (EtOAc Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 3-Aryl-7-azaindole Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a powerful route to 3-alkynyl-7-azaindoles, which are versatile intermediates for further functionalization.[18][19] The reaction couples the aryl iodide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[20]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2–10 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with Argon or Nitrogen.

  • Solvent & Reagent Addition: Under positive inert gas pressure, add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)). Finally, add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40–60 °C) as needed.[19]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a mild aqueous solution of NH₄Cl, then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Homocoupling (Glaser coupling): A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions and by adding the alkyne slowly to the reaction mixture.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a stronger base and a more active palladium/ligand system.[20]

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of 3-amino-7-azaindoles.[9] This transformation is particularly valuable for accessing pharmacologically relevant motifs.[2][11] The reaction can be performed on the unprotected 7-azaindole scaffold using specialized palladium precatalysts and ligands.[2][11]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3 or G5 palladacycle, 1-2 mol%) and the appropriate biarylphosphine ligand (e.g., BrettPhos, 1-2 mol%) to a dry reaction vial.[2][11]

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Base and Solvent: Add the base (e.g., LiHMDS, 1.0 M in THF, 1.2-3.6 equiv.) and the solvent (e.g., THF).[11]

  • Heating: Seal the vial and heat to the required temperature (e.g., 70 °C).

  • Reaction Monitoring: Monitor for completion via LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Mechanistic Overview: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is essential for understanding reaction optimization and troubleshooting.[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate. This is often the rate-limiting step.[12]

  • Transmetalation (Suzuki) / Ligand Exchange:

    • In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center, facilitated by the base.

    • In the Buchwald-Hartwig reaction, the amine displaces a ligand on the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

    • In the Sonogashira reaction, the copper(I) acetylide undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]

Palladium_Cycle Pd0 LₙPd(0) (Active Catalyst) ArPdI Ar-Pd(II)-I (Oxidative Adduct) Pd0->ArPdI Oxidative Addition ArPdNu Ar-Pd(II)-Nu (Transmetalation/ Ligand Exchange) ArPdI->ArPdNu Transmetalation / Ligand Exchange ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu ArI Ar-I (3-Iodo-7-azaindole) ArI->ArPdI NuM R-B(OH)₂ (Suzuki) R₂NH (Buchwald) RC≡CH/CuI (Sonogashira) NuM->ArPdNu

Caption: Generalized palladium cross-coupling catalytic cycle.

Summary of Reported Conditions & Yields

The following table summarizes representative conditions for the palladium-catalyzed coupling of halo-7-azaindoles from the literature, providing a valuable starting point for reaction development.

Coupling TypeCoupling PartnerCatalyst / LigandBase / SolventTemp. (°C)Yield (%)Reference
SuzukiPhenylboronic acidPd(OAc)₂ / LiClKOAc / DMF11060-86[1]
SuzukiArylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O10070-95(General Protocol)
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N / DMF25-60up to 94[1][19]
Buchwald-HartwigPrimary/Secondary AminesP1 / L1 (Palladacycle)LiHMDS / THF7050-98[11]
Buchwald-HartwigPrimary AminesP5 / BrettPhos (Palladacycle)LiHMDS / THF7065-95[2]
HeckMethyl AcrylatePd(OAc)₂KOAc / DMF110Good[1]
Trustworthiness: Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, a system of in-process controls and final product validation is essential.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the consumption of the limiting reagent (this compound) using TLC or LC-MS. This prevents the formation of degradation byproducts from prolonged heating and provides real-time data on reaction performance.

  • Purification: Flash column chromatography is typically required. Proper selection of the eluent system is critical to separate the desired product from residual catalyst, ligands, and any side products (e.g., homocoupled species or de-iodinated starting material).

  • Characterization: The identity and purity of the final product must be confirmed unequivocally. Standard characterization includes:

    • ¹H and ¹³C NMR: To confirm the structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By rigorously applying these validation steps, researchers can have high confidence in their results and ensure the quality of the materials synthesized for subsequent biological evaluation.

References

The Versatile Virtuoso: 3-Iodo-1H-pyrrolo[3,2-c]pyridine as a Premier Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of contemporary drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the bedrock of a vast number of pharmaceuticals and functional materials. Among these, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential in medicinal chemistry, notably in the development of kinase inhibitors for oncology.[1][2][3][4] The functionalization of this core, however, is key to unlocking its full therapeutic potential. This is where 3-iodo-1H-pyrrolo[3,2-c]pyridine establishes itself as a synthetic linchpin. The presence of the iodo group at the C3 position provides a highly versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents with precision and efficiency. This guide provides an in-depth exploration of the application of this compound as a synthetic building block, offering detailed protocols and expert insights into its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Strategic Advantage of the C3-Iodo Moiety

The utility of this compound stems from the unique reactivity of the carbon-iodine bond. Among the halogens, iodine is the most reactive in oxidative addition to a palladium(0) center, the crucial first step in many cross-coupling catalytic cycles.[5] This enhanced reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives, often leading to higher yields and greater functional group tolerance. This is a critical consideration in multi-step syntheses where preserving delicate molecular features is essential.

Core Applications in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine nucleus is a key component in a variety of potent biological agents. Its derivatives have shown significant promise as:

  • Kinase Inhibitors: Many clinically relevant kinase inhibitors feature aza-indole cores. The ability to diversify the C3 position of the pyrrolo[3,2-c]pyridine scaffold allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to the development of highly selective and potent inhibitors.[2]

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant anti-tumor activity in a range of cancer cell lines.[1][4] The modularity offered by the 3-iodo precursor allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new anticancer drug candidates.[1]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is particularly valuable for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.

Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[7]

Suzuki_Miyaura_Mechanism A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation (Base, R-B(OR)2) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Synthesis of 3-Aryl-1H-pyrrolo[3,2-c]pyridines

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-aza-indoles and provides a robust starting point for the arylation of this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the vial.

  • Seal the vial and degas by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the sealed vial in a microwave reactor and heat to 125 °C for 30 minutes.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[3,2-c]pyridine.

CatalystLigandBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O125 (Microwave)2655-94[2]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10015-20 hGood to Excellent[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Halides.

Application Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and have applications in materials science and medicinal chemistry.

Rationale and Mechanistic Insight

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium(II) complex undergoes reductive elimination to yield the final product. The use of an amine base is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-C≡CR F->G H Cu(I)X I Formation of Copper Acetylide H->I R-C≡CH, Base J Cu(I)-C≡CR I->J J->D

Caption: Dual Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol: Synthesis of 3-Alkynyl-1H-pyrrolo[3,2-c]pyridines

This protocol is based on established procedures for the Sonogashira coupling of iodo-heterocycles and can be applied to this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (or THF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrrolo[3,2-c]pyridine.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFrt - 602-12Good to ExcellentGeneral Protocol[1][9]
Pd(PPh₃)₄CuIPiperidineTHFrt2-6Good to ExcellentGeneral Protocol[11]

Table 2: Common Conditions for Sonogashira Coupling of Aryl Iodides.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[12][13] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Rationale and Mechanistic Insight

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired N-aryl product and regenerates the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions such as β-hydride elimination.[14]

Buchwald_Hartwig_Mechanism A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)-NR'R''(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR'R'' F->G

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridines

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of halo-pyridines and can be optimized for this compound.[15]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound and anhydrous toluene (or 1,4-dioxane).

  • Add the amine via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1H-pyrrolo[3,2-c]pyridine.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene80-1104-24Good to ExcellentGeneral Protocol[15][16]
Pd(OAc)₂BINAPCs₂CO₃Toluene10012-24Good to ExcellentGeneral Protocol[12]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides.

Conclusion

This compound is a powerful and versatile building block that provides a gateway to a vast chemical space of functionalized aza-indoles. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of diverse libraries of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide, grounded in established synthetic methodologies, offer researchers a robust framework for the strategic utilization of this key intermediate in their synthetic endeavors. As the quest for novel therapeutics and advanced materials continues, the importance of such versatile synthetic building blocks will undoubtedly continue to grow.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynyl-1H-pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purines and other endogenous biomolecules allows it to interact with a wide range of biological targets. The introduction of an alkynyl group at the 3-position via the Sonogashira coupling reaction dramatically expands the chemical space accessible from this core structure. This powerful carbon-carbon bond-forming reaction serves as a gateway to novel analogues with potential applications as kinase inhibitors, anticancer agents, and probes for chemical biology.[1][3]

This document provides a comprehensive guide to the Sonogashira coupling of 3-iodo-1H-pyrrolo[3,2-c]pyridine, offering a detailed protocol, mechanistic insights, and practical advice for troubleshooting.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl iodide (this compound). This forms a square planar palladium(II) intermediate.[4][7]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex. This step is crucial for the efficiency of the reaction.[4][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-1H-pyrrolo[3,2-c]pyridine product and regenerate the active palladium(0) catalyst.[4][7]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. The amine base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[4][9] This intermediate is more nucleophilic than the parent alkyne, facilitating the transmetalation step.[4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Oxidative Addition (Ar-I) ArPdI Ar-Pd(II)(I)L₂ Pd_complex2 Transmetalation (from Cu cycle) ArPdAlkynyl Ar-Pd(II)(C≡CR)L₂ Pd_complex3 Reductive Elimination Product Ar-C≡CR CuI CuI Alkyne H-C≡CR Base Base Cu_complex1 Coordination & Deprotonation CuAcetylide Cu-C≡CR CuAcetylide->Pd_complex2 Transfer of alkynyl group

Caption: General experimental workflow for the Sonogashira coupling.

Key Considerations and Troubleshooting

Choice of Catalyst and Ligand:

  • Palladium Source: While Pd(PPh₃)₂Cl₂ is a common and effective precatalyst, other palladium sources like Pd(PPh₃)₄ can also be used. [4]For challenging couplings, more advanced catalysts with bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands may offer improved reactivity. [5][10]* Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing for milder conditions. [4][11]However, in some cases, copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). [4]In such instances, a "copper-free" Sonogashira protocol may be employed, often requiring a stronger base or more reactive catalyst system. [4][12] Base and Solvent Selection:

  • Base: The base plays a crucial role in deprotonating the alkyne and neutralizing the HX byproduct. [13]Triethylamine is a common choice as it can also act as a solvent. [4]Other amine bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, depending on the specific substrates. [4][13]* Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or acetonitrile are typically used. [14]The choice of solvent can influence the solubility of the reagents and the reaction rate.

N-Protection of the Pyrrolopyridine:

  • The acidic N-H proton of the pyrrole ring in 1H-pyrrolo[3,2-c]pyridine could potentially interfere with the reaction, especially with strong bases. While the reaction may proceed without protection, for sensitive substrates or to improve yields and reproducibility, N-protection with a group like Boc (tert-butyloxycarbonyl) may be beneficial. [15][16]This can be readily removed after the coupling reaction.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and freshly distilled reagents.
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of copper catalyst or consider a copper-free protocol.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Run the reaction at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation and skin contact.

  • Solvents and Bases: DMF is a reproductive toxin. Triethylamine is corrosive and flammable. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: While Sonogashira couplings are generally not highly exothermic, it is good practice to monitor the reaction temperature, especially during scale-up. [17][18]

Conclusion

The Sonogashira coupling is an invaluable tool for the synthesis of 3-alkynyl-1H-pyrrolo[3,2-c]pyridines, providing access to a diverse range of compounds for drug discovery and development. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to advance their scientific goals.

References

Scalable Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Iodo-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine, a key aza-indole scaffold, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to endogenous purines and indoles allows for potent and selective interactions with a variety of biological targets. The introduction of an iodine atom at the C3-position of this scaffold yields this compound, a versatile building block for the synthesis of complex pharmaceutical candidates. The iodine atom serves as a valuable synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) and optimize drug-like properties. This guide provides a comprehensive overview of a scalable synthetic route to this compound, offering detailed protocols and expert insights to facilitate its application in drug development programs.

Strategic Approach to a Scalable Synthesis

For the synthesis of this compound to be amenable to the demands of drug development, a strategy that is both efficient and scalable is paramount. This guide outlines a two-stage approach:

  • Scalable Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core: We will detail a robust and scalable synthesis of the parent 1H-pyrrolo[3,2-c]pyridine scaffold. While several methods exist for the construction of azaindoles, the Batcho-Leimgruber indole synthesis offers a convergent and often high-yielding route from readily available starting materials, making it well-suited for larger-scale production.[1][2]

  • Direct and Regioselective C3-Iodination: Following the successful synthesis of the core scaffold, we will focus on the direct and regioselective iodination at the electron-rich C3-position of the pyrrole ring. This electrophilic substitution is a highly efficient transformation that avoids the need for pre-functionalization and multi-step sequences.

This strategic workflow is depicted in the following diagram:

Scalable_Synthesis_Workflow Start Commercially Available Starting Materials Precursor 1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Start->Precursor Batcho-Leimgruber Synthesis Final_Product This compound Precursor->Final_Product Direct C3-Iodination

Caption: Strategic workflow for the scalable synthesis of this compound.

Part 1: Scalable Synthesis of 1H-pyrrolo[3,2-c]pyridine via a Modified Batcho-Leimgruber Synthesis

The Batcho-Leimgruber indole synthesis is a powerful method for constructing indole and azaindole cores from o-nitrotoluenes.[1][2] For the synthesis of 1H-pyrrolo[3,2-c]pyridine (a 5-azaindole), the logical starting material is 4-methyl-3-nitropyridine.

Reaction Scheme: Batcho-Leimgruber Synthesis of 1H-pyrrolo[3,2-c]pyridine

Batcho_Leimgruber cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 4-methyl-3-nitropyridine plus1 + 4-methyl-3-nitropyridine->plus1 DMFDMA DMF-DMA Pyrrolidine (cat.) plus1->DMFDMA arrow1 Δ DMFDMA->arrow1 enamine arrow1->enamine enamine_reduct plus2 + enamine_reduct->plus2 reductant H2, Pd/C or Fe/AcOH plus2->reductant arrow2 reductant->arrow2 pyrrolopyridine arrow2->pyrrolopyridine

Caption: Batcho-Leimgruber synthesis of 1H-pyrrolo[3,2-c]pyridine.

Detailed Protocol: Synthesis of 1H-pyrrolo[3,2-c]pyridine

Materials and Equipment:

Reagent/EquipmentPurpose
4-methyl-3-nitropyridineStarting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Reagent for enamine formation
PyrrolidineCatalyst for enamine formation
Anhydrous N,N-Dimethylformamide (DMF)Solvent
Palladium on Carbon (10 wt. %)Catalyst for reductive cyclization
Hydrazine hydrate or Hydrogen gasReducing agent
Iron powderAlternative reducing agent
Glacial Acetic AcidSolvent for alternative reduction
Ethyl acetate (EtOAc)Extraction solvent
BrineWashing solution
Anhydrous Sodium Sulfate (Na2SO4)Drying agent
Silica gelStationary phase for chromatography
Round-bottom flasksReaction vessels
Reflux condenserFor heating reactions
Magnetic stirrer with heating mantleFor stirring and heating
Rotary evaporatorFor solvent removal
Filtration apparatusFor isolating solids
Thin Layer Chromatography (TLC) platesFor reaction monitoring

Step 1: Synthesis of (E)-N,N-dimethyl-2-(3-nitro-4-pyridinyl)ethenamine

  • To a stirred solution of 4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and a catalytic amount of pyrrolidine (0.1 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (eluent: 50% EtOAc in hexanes). The formation of the deep red enamine product should be evident.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude enamine is typically a dark red solid or oil and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Cyclization to 1H-pyrrolo[3,2-c]pyridine

Method A: Catalytic Hydrogenation

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).

  • To this solution, add 10% palladium on carbon (5-10 mol %).

  • The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator at elevated pressure (e.g., 50 psi) for 4-12 hours. Alternatively, hydrazine hydrate (3-5 eq) can be added portion-wise at reflux as an in-situ source of hydrogen.

  • Monitor the reaction by TLC until the starting enamine is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1H-pyrrolo[3,2-c]pyridine.

Method B: Iron in Acetic Acid Reduction

  • Suspend the crude enamine from Step 1 in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-90 °C and add iron powder (5-10 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture vigorously at this temperature for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude 1H-pyrrolo[3,2-c]pyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a solid.

Part 2: Direct C3-Iodination of 1H-pyrrolo[3,2-c]pyridine

The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine scaffold is electron-rich and susceptible to electrophilic substitution, with the C3-position being the most reactive site. This allows for a direct and regioselective iodination. A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) or a combination of iodine and a base.[3][4]

Reaction Scheme: Direct C3-Iodination

C3_Iodination pyrrolopyridine plus + pyrrolopyridine->plus iodinating_agent NIS or I2/KOH plus->iodinating_agent arrow DMF, rt iodinating_agent->arrow iodo_pyrrolopyridine arrow->iodo_pyrrolopyridine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging heterocyclic building block. Here, we address common experimental hurdles with in-depth, field-tested solutions and foundational scientific principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle. The primary suspects are the catalyst's activity, the base's efficacy, or the reaction conditions.

Root Cause Analysis & Step-by-Step Solutions:

  • Inactive Catalyst System: The palladium catalyst may not be in its active Pd(0) state or the chosen ligand may not be suitable. The pyrrolic N-H group can also interfere with certain catalysts.

    • Solution A - Catalyst & Ligand Choice: For electron-rich heterocycles like pyrrolo[3,2-c]pyridine, a more electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and reductive elimination steps. Consider switching to a more robust ligand. Buchwald or Herrmann-type catalysts are often effective.

    • Solution B - Pre-catalyst vs. In-situ Generation: If you are generating the Pd(0) catalyst in-situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂), the reduction step might be inefficient. Using a pre-formed, air-stable Pd(0) catalyst complex (e.g., Pd(PPh₃)₄) or a more advanced pre-catalyst that readily forms the active species can significantly improve results.

    • Solution C - Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 30-60 minutes. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen.

  • Ineffective Base or Base-Substrate Interaction: The choice of base is critical. An inappropriate base can lead to poor reaction kinetics or degradation of the starting material. The acidic N-H proton of the pyrrolopyridine can react with a very strong base, potentially complicating the reaction.

    • Solution A - Base Strength & Type: A moderately strong inorganic base is usually a good starting point. Carbonates (K₂CO₃, Cs₂CO₃) are often effective and well-tolerated. If conversion is still low, a stronger phosphate base like K₃PO₄ can be tried. Avoid extremely strong bases like alkoxides unless N-protection is used, as they can deprotonate the pyrrole nitrogen, altering its electronic properties or causing side reactions.

    • Solution B - Solubility: Ensure your chosen base has some solubility in the reaction mixture. For instance, K₃PO₄ is often used in aqueous solvent mixtures to be effective.

  • Sub-optimal Temperature: The reaction may simply be too slow at the temperature you are running it at.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Dioxane/water or DME/water mixtures often allow for higher reaction temperatures (up to 100 °C).

Troubleshooting Flowchart: Low Conversion

start Low / No Conversion catalyst Check Catalyst System start->catalyst base Evaluate Base start->base temp Assess Temperature start->temp degas Verify Degassing start->degas ligand Switch to Bulky Phosphine Ligand (e.g., SPhos, XPhos) catalyst->ligand Ligand Issue? precatalyst Use Pd(0) Pre-catalyst (e.g., Pd(PPh3)4) catalyst->precatalyst Activation Issue? base_strength Try Stronger Base (e.g., K2CO3 -> K3PO4) base->base_strength Weak Base? base_sol Ensure Base Solubility (e.g., use aq. solvent) base->base_sol Insoluble? inc_temp Increase Temperature (e.g., 80°C -> 100°C) temp->inc_temp fpt Use Freeze-Pump-Thaw or extended sparging degas->fpt

Caption: Troubleshooting decision tree for low conversion.

Question 2: I am observing significant amounts of a side product that appears to be the homo-coupled boronic acid/ester (Ar-Ar). How can I minimize this?

Answer:

Homo-coupling of the boronic acid or ester is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and can be catalyzed by palladium.

Minimization Strategies:

  • Rigorous Degassing: This is the most critical factor. Oxygen facilitates the oxidative homo-coupling pathway. As mentioned above, ensure your solvent and reaction headspace are free of oxygen by sparging with an inert gas or using the freeze-pump-thaw technique.

  • Order of Reagent Addition: Do not add the palladium catalyst until the reaction mixture is at the target temperature and has been thoroughly degassed. A common and effective sequence is:

    • Combine the this compound, boronic acid/ester, base, and solvent in the flask.

    • Degas the mixture thoroughly.

    • Under a positive pressure of inert gas, add the palladium catalyst/ligand.

    • Begin heating.

  • Stoichiometry of the Boronic Reagent: Using a large excess of the boronic acid/ester can drive the formation of the homo-coupled product.

    • Solution: Start with a modest excess of the boronic reagent (e.g., 1.1 to 1.3 equivalents). If conversion of the iodo-scaffold is the issue, it's better to optimize the catalyst system and conditions rather than adding a large excess of the coupling partner.

  • Choice of Boronic Reagent: Boronic esters (e.g., pinacol esters) are often more stable and less prone to proto-deboronation and homo-coupling than the corresponding boronic acids. If you are using a boronic acid and observing significant homo-coupling, consider switching to its pinacol ester derivative.

Table 1: Recommended Starting Conditions to Minimize Homo-Coupling

ParameterRecommendationRationale
Boronic Reagent Pinacol EsterHigher stability, less prone to side reactions.
Equivalents 1.1 - 1.3 eq.Minimizes concentration-driven side reactions.
Degassing Freeze-Pump-Thaw (3x)Most effective method to remove dissolved O₂.
Catalyst Addition Add last to hot, degassed mixtureEnsures catalyst enters a ready-to-react, O₂-free environment.

Frequently Asked Questions (FAQs)

Question 3: Do I need to protect the N-H group on the 1H-pyrrolo[3,2-c]pyridine ring?

Answer:

Whether N-protection is necessary is a classic "it depends" scenario, hinging on your reaction conditions and the scale of your reaction.

  • When you might NOT need protection: For many standard conditions using carbonate or phosphate bases, the free N-H is often tolerated. The acidity of the pyrrole N-H is generally low enough not to interfere significantly with these bases. Many published procedures for similar heterocycles proceed without N-protection. Proceeding without protection offers the advantage of a shorter synthetic route (fewer steps).

  • When you SHOULD consider protection:

    • Use of Strong Bases: If you need to use very strong bases like NaH, LDA, or t-BuOK for other reasons, you absolutely must protect the N-H. These bases will readily deprotonate the pyrrole, which can inhibit catalysis or lead to undesired side reactions.

    • Poor Solubility: The free N-H can engage in hydrogen bonding, which may decrease the solubility of your starting material in less polar solvents like toluene or dioxane. An N-protecting group can improve solubility.

    • Reproducibility Issues: If you are struggling with inconsistent yields or reaction profiles, N-protection can simplify the system by removing the acidic proton as a variable. This is particularly important in a drug development or process chemistry setting where reproducibility is paramount.

  • Choice of Protecting Group: If you do need to protect, choose a group that is stable to the coupling conditions but easily removable.

    • Boc (tert-butyloxycarbonyl): Generally stable but can be labile under strongly acidic or very high-temperature conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Very robust to a wide range of conditions and is reliably removed with fluoride sources (e.g., TBAF).

    • PMB (p-methoxybenzyl): Stable to the reaction conditions and can be removed oxidatively (e.g., with DDQ or CAN).

Question 4: What is the best solvent system for this reaction?

Answer:

The ideal solvent system must solubilize the reactants and be compatible with the chosen temperature and base. For Suzuki couplings, polar aprotic solvents, often with water as a co-solvent, are most common.

  • 1,4-Dioxane / Water: A classic and highly effective mixture. Dioxane is a good solvent for many organic compounds, and the addition of water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step. A typical ratio is 4:1 or 5:1 dioxane:water.

  • DME / Water: 1,2-Dimethoxyethane (DME) is a good alternative to dioxane and functions similarly.

  • Toluene / Water: Can be used, especially if higher temperatures are needed. However, the solubility of the polar 1H-pyrrolo[3,2-c]pyridine scaffold may be lower.

  • Anhydrous Solvents (Toluene, Dioxane): If you are using an organic-soluble base (like a fluoride-based base, although less common) or if your boronic ester is sensitive to water, you may run the reaction under anhydrous conditions. However, for the title compound, an aqueous mixture is the recommended starting point.

Question 5: How do I remove the palladium catalyst residue from my final product?

Answer:

Residual palladium is a major concern, especially in pharmaceutical chemistry. Standard column chromatography may not be sufficient to remove it to acceptable levels (<10 ppm).

  • Initial Workup: After the reaction is complete, a simple aqueous workup can remove the bulk of the inorganic salts.

  • Filtration: Passing the crude product solution through a pad of celite can help remove some of the precipitated, insoluble palladium species.

  • Chromatography: This is the primary purification method. Use a silica gel column with an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Metal Scavenging (If Needed): If chromatography does not sufficiently remove palladium, specialized metal scavengers can be employed. These are typically silica- or polymer-based materials functionalized with groups that chelate palladium (e.g., thiols, amines). The crude product is dissolved and stirred with the scavenger, which is then filtered off. Several commercial options are available.

  • Activated Carbon (Charcoal): Stirring the product in a solution with activated carbon can also effectively adsorb residual palladium. A hot filtration is then required to remove the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic reagent (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (e.g., a 4:1 mixture, to make a 0.1 M solution with respect to the starting material).

  • Begin stirring and sparge the resulting suspension with the inert gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and some palladium residues.

  • Proceed with standard aqueous workup, extraction, drying, and purification by column chromatography.

Suzuki Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pdII_oad Ar-Pd(II)L2-I (Oxidative Addition) pd0->pdII_oad pdII_trans Ar-Pd(II)L2-Ar' (Transmetalation) pdII_oad->pdII_trans pdII_red Ar-Pd(II)L2-Ar' (Isomerization) pdII_trans->pdII_red pdII_red->pd0 Ar-Ar' (Product) re_label Reductive Elimination oa_label Oxidative Addition trans_label Transmetalation ArI R-I (this compound) ArI->pdII_oad boronic Ar'-B(OR)2 + Base boronic->pdII_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Purification of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this compound. The protocols and advice provided are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses common problems encountered during the purification of this compound and provides step-by-step solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer: Low recovery from silica gel chromatography is a frequent issue with nitrogen-containing heterocycles. The problem often stems from the acidic nature of standard silica gel, which can lead to product adsorption or degradation.

Potential Causes & Solutions

Potential Cause Troubleshooting Suggestion
Compound Adsorption/Degradation on Acidic Silica The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to irreversible adsorption or degradation. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[1][2]
Improper Solvent System An inadequately optimized solvent system can result in broad peaks and poor elution, leading to the collection of many mixed fractions and apparent yield loss. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]
Compound Insolubility During Loading If the crude material is not fully dissolved before loading, it can precipitate at the top of the column, leading to poor separation and recovery. Ensure complete dissolution in a minimal amount of a strong solvent like dichloromethane before loading.
Channeling in the Column A poorly packed column can lead to uneven solvent flow (channeling), resulting in inefficient separation and product loss. Ensure the silica gel is packed uniformly as a slurry and allowed to settle completely before loading your sample.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your chosen eluent system (e.g., 30% ethyl acetate in hexanes).

  • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Use this triethylamine-containing solvent to prepare the silica gel slurry and pack the column.

  • Equilibrate the packed column with at least two column volumes of the same solvent mixture before loading your sample.

  • Run the chromatography as usual. The triethylamine will compete with your compound for binding to the acidic sites on the silica gel, facilitating its elution.

Logical Workflow for Troubleshooting Low Yield

start Low Yield After Column Chromatography check_silica Is the compound stable to silica gel? start->check_silica deactivate_silica Deactivate silica with triethylamine or use alumina. check_silica->deactivate_silica No optimize_solvent Optimize solvent system using TLC. check_silica->optimize_solvent Yes end_point Improved Yield deactivate_silica->end_point check_loading Was the sample fully dissolved during loading? optimize_solvent->check_loading dissolve_fully Ensure complete dissolution before loading. check_loading->dissolve_fully No repack_column Repack column carefully to avoid channeling. check_loading->repack_column Yes dissolve_fully->end_point repack_column->end_point

Caption: Troubleshooting workflow for low chromatography yield.

Issue 2: Persistent Yellow/Brown Coloration in the Final Product

Question: After column chromatography, my this compound is an off-white or yellow solid, but sometimes it's a persistent yellow or brown. TLC shows a single spot. What is causing this discoloration, and how can I obtain a colorless product?

Answer: The yellow or brown coloration, even with a clean TLC, often points to trace impurities that are not easily visualized or separated by standard chromatography. For iodo-substituted heterocycles, this can be due to trace amounts of residual palladium from coupling reactions or slight decomposition.

Potential Causes & Solutions

Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst If the synthesis involved a palladium-catalyzed reaction (e.g., Sonogashira coupling), trace amounts of palladium can contaminate the product, causing discoloration.[3] Stirring the product in a solvent with a palladium scavenger or performing a charcoal treatment can be effective.
Oxidation/Degradation Iodo-substituted compounds can be sensitive to light and air, leading to the formation of colored degradation products.[4] Work-up and purification should be performed promptly, and the final product should be stored under an inert atmosphere (nitrogen or argon) and protected from light.
Formation of Colored Oxides Similar to other nitrogen-containing heterocycles, pyrrolopyridines can be sensitive to oxygen, forming colored oxides.[5]

Experimental Protocol: Activated Charcoal Treatment

  • Dissolve the colored this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Add a small amount of activated charcoal (approximately 5-10% by weight of your compound).

  • Stir the suspension for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the charcoal.

  • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the decolorized product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for column chromatography purification of this compound?

A1: A general and effective starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes.[6] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might start from 10-20% ethyl acetate in hexanes and gradually increase to 50-70%.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be an excellent method for purifying this compound, especially for removing impurities with different solubilities. The choice of solvent is critical. You will need to perform a solvent screen to find a single solvent or a binary solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexanes.

Q3: My compound appears to be degrading on the NMR time scale. Is this common for this class of compounds?

A3: While this compound is generally stable, some halogenated heterocycles can exhibit instability, particularly if residual acid or metal catalysts are present.[7] Ensure your NMR solvent is free of acidic impurities. If degradation is still observed, consider acquiring the spectrum promptly after dissolving the sample.

Q4: What are the expected starting materials or byproducts I should look for as impurities?

A4: Common impurities will depend on the synthetic route. If prepared via iodination of 1H-pyrrolo[3,2-c]pyridine, you might have unreacted starting material or di-iodinated species. If synthesized through a cyclization route, you could have precursors as impurities.[3] A thorough analysis of your synthetic pathway is key to identifying potential impurities.

Purification Strategy Decision Tree

start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily is_pure_enough Is the product pure after recrystallization? try_recrystallization->is_pure_enough is_pure_enough->column_chromatography No final_product Pure Product is_pure_enough->final_product Yes discoloration Is there discoloration? column_chromatography->discoloration discoloration->final_product No charcoal_treatment Perform Charcoal Treatment discoloration->charcoal_treatment Yes charcoal_treatment->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic step. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document provides in-depth, practical solutions to optimize your reaction outcomes.

Introduction: The Chemistry of Iodinating 1H-pyrrolo[3,2-c]pyridine

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, typically involves the direct iodination of the 1H-pyrrolo[3,2-c]pyridine scaffold. This reaction is an electrophilic aromatic substitution, where the electron-rich pyrrole ring is the site of attack. The regioselectivity of this reaction is governed by the electronic properties of the bicyclic system. The pyrrole ring, being more electron-rich than the pyridine ring, is preferentially attacked by electrophiles. Within the pyrrole ring, the C3 position is generally the most reactive site for electrophilic substitution in azaindoles, due to the ability of the nitrogen atom to stabilize the resulting intermediate.

However, as with many electrophilic aromatic substitutions on heteroaromatic systems, the reaction is not always perfectly selective. A range of byproducts can form, complicating the purification process and reducing the yield of the desired product. This guide will address the most common of these byproducts and provide strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The most frequently encountered byproducts in the direct iodination of 1H-pyrrolo[3,2-c]pyridine are:

  • Regioisomers: Iodination at positions other than C3. The most likely regioisomer is the 2-iodo-1H-pyrrolo[3,2-c]pyridine.

  • Di-iodinated products: Substitution of two iodine atoms onto the pyrrolo[3,2-c]pyridine core. This can occur on either the pyrrole or pyridine ring, or one on each.

  • Unreacted starting material: Incomplete conversion of the 1H-pyrrolo[3,2-c]pyridine.

  • Oxidized byproducts: Degradation of the starting material or product under harsh reaction conditions.

Q2: Why is C3-iodination the major product?

A2: Electrophilic attack at the C3 position of the 1H-pyrrolo[3,2-c]pyridine ring is favored because it leads to a more stable cationic intermediate (arenium ion) compared to attack at other positions. The positive charge in the intermediate formed by C3 attack can be delocalized over more atoms, including the pyrrole nitrogen, which provides significant resonance stabilization.

Q3: Can I use common iodinating agents like Iodine (I₂) and N-Iodosuccinimide (NIS)?

A3: Yes, both molecular iodine (I₂) and N-Iodosuccinimide (NIS) are commonly used for the iodination of electron-rich heterocycles like 1H-pyrrolo[3,2-c]pyridine. The choice of reagent can influence the reaction's selectivity and reactivity. NIS is often considered a milder and more selective iodinating agent compared to I₂.

Troubleshooting Guide

Problem 1: Formation of Regioisomeric Byproducts (e.g., 2-Iodo-1H-pyrrolo[3,2-c]pyridine)

Symptoms:

  • Multiple spots on TLC with similar Rf values to the product.

  • Complex ¹H NMR spectrum with unexpected signals in the aromatic region.

  • Mass spectrometry data showing a peak corresponding to the mono-iodinated product, but with a different fragmentation pattern upon closer analysis.

Root Cause Analysis:

The formation of the 2-iodo isomer, while generally less favored, can occur. The relative amounts of the 2- and 3-iodo isomers are influenced by reaction conditions such as temperature, solvent, and the nature of the iodinating agent.

dot

G cluster_0 Electrophilic Attack on 1H-pyrrolo[3,2-c]pyridine cluster_1 Attack at C3 (Major Pathway) cluster_2 Attack at C2 (Minor Pathway) SM 1H-pyrrolo[3,2-c]pyridine E_plus I+ C3_attack Intermediate C3 SM->C3_attack Favored C2_attack Intermediate C2 SM->C2_attack Disfavored P_C3 3-Iodo Product (Desired) C3_attack->P_C3 -H+ P_C2 2-Iodo Byproduct C2_attack->P_C2 -H+

Caption: Regioselectivity in the iodination of 1H-pyrrolo[3,2-c]pyridine.

Solutions & Protocols:

ParameterRecommendationRationale
Temperature Maintain a low temperature (0 °C to room temperature).Lower temperatures increase the selectivity of the reaction by favoring the pathway with the lower activation energy (C3 attack).
Solvent Use a polar aprotic solvent such as DMF or acetonitrile.These solvents can help to stabilize the charged intermediate and may influence the regioselectivity.
Iodinating Agent Use a milder iodinating agent like N-Iodosuccinimide (NIS).NIS is less reactive than I₂ and often provides better regioselectivity in the iodination of sensitive substrates.
Addition Rate Add the iodinating agent slowly to the solution of the starting material.Slow addition helps to maintain a low concentration of the electrophile, which can improve selectivity.

Experimental Protocol for Improved Regioselectivity:

  • Dissolve 1H-pyrrolo[3,2-c]pyridine in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve one equivalent of NIS in anhydrous DMF.

  • Add the NIS solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Di-iodinated Byproducts

Symptoms:

  • A spot on the TLC with a significantly higher Rf value than the desired product.

  • Mass spectrometry data showing a peak corresponding to the addition of two iodine atoms.

  • ¹H NMR spectrum showing a loss of two aromatic protons compared to the starting material.

Root Cause Analysis:

The formation of di-iodinated products occurs when the mono-iodinated product is sufficiently activated to undergo a second electrophilic substitution. This is more likely to happen if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.

dot

G cluster_0 Pathway to Di-iodination SM 1H-pyrrolo[3,2-c]pyridine Mono_Iodo 3-Iodo Product SM->Mono_Iodo 1 eq. I+ I_plus I+ Di_Iodo Di-Iodo Byproduct Mono_Iodo->Di_Iodo Excess I+ / Prolonged Reaction

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this versatile heterocyclic building block. The unique electronic properties and the presence of multiple nitrogen atoms in the 1H-pyrrolo[3,2-c]pyridine (a 7-azaindole isomer) core can present specific challenges. This guide is designed to provide you with the rationale behind experimental choices and a logical framework for overcoming common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling reactions in a question-and-answer format.

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I fix this?

Low or no product formation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The 1H-pyrrolo[3,2-c]pyridine scaffold contains both a pyridine nitrogen and a pyrrole N-H group, which can act as ligands and chelate to the palladium catalyst, thereby inhibiting its activity.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. The choice of ligand is critical to stabilize the catalyst and promote the desired reactivity.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active monoligated palladium(0) species and can prevent catalyst inhibition by the substrate.[1][3]

  • N-H Acidity and Base Choice: The pyrrole N-H is acidic and can react with the base or the catalyst. This can lead to the formation of undesired byproducts or catalyst deactivation.

    • Recommendation: If you are working with the unprotected N-H, a strong, non-nucleophilic base like LiHMDS can be effective as it fully deprotonates the pyrrole nitrogen, potentially reducing unwanted side reactions.[1] Alternatively, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, PMB) to prevent these issues.[2][3] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially when paired with a protic co-solvent.[2][4]

  • Reaction Temperature and Time: Cross-coupling reactions with heteroaromatic halides may require higher temperatures to facilitate the oxidative addition step.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. If thermal degradation is a concern, consider using microwave irradiation to achieve higher temperatures over shorter reaction times.

  • Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system while being compatible with the reaction conditions.

    • Recommendation: Anhydrous, degassed solvents are crucial to prevent catalyst decomposition and protodehalogenation. For Suzuki reactions, a mixture of an aprotic organic solvent (e.g., dioxane, toluene, DMF) and water is often used to facilitate the dissolution of the inorganic base.

Q2: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen) of my starting material. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 1H-pyrrolo[3,2-c]pyridine as a byproduct. This can be particularly problematic with electron-rich heteroaromatic iodides.

Troubleshooting Steps:

  • Source of Hydride: The hydride source can be trace water, alcohols (if used as solvent), or the amine coupling partner in Buchwald-Hartwig reactions.

    • Recommendation: Ensure all reagents and solvents are scrupulously dried and degassed. Avoid using alcoholic solvents if hydrodehalogenation is a major issue.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination of the desired product versus the hydrodehalogenation pathway.

    • Recommendation: Screen different bulky, electron-donating ligands. These ligands can accelerate the reductive elimination of the cross-coupled product, outcompeting the hydrodehalogenation pathway.

  • Base Selection: The base can also play a role in promoting hydrodehalogenation.

    • Recommendation: If using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, especially in Suzuki and Sonogashira couplings.

Q3: My Buchwald-Hartwig amination is failing or giving low yields. What specific considerations are there for this reaction with this compound?

The Buchwald-Hartwig amination is particularly sensitive to the acidic N-H of the pyrrole ring.[1]

Troubleshooting Steps:

  • N-H Reactivity: The unprotected N-H can compete with the amine coupling partner for reaction with the palladium catalyst, leading to homo-coupling or catalyst inhibition.[1]

    • Recommendation: Using a strong base like LiHMDS can deprotonate both the pyrrole N-H and the amine coupling partner, which can help to minimize side reactions.[1] Protecting the pyrrole nitrogen is also a highly effective strategy.

  • Catalyst System: The choice of catalyst and ligand is crucial for successful C-N bond formation.

    • Recommendation: Palladium precatalysts, especially those that are readily converted to the active monoligated Pd(0) species, are often more effective.[1] Pair these with bulky, electron-rich ligands like XPhos or DavePhos.

  • Solvent and Temperature: The reaction conditions need to be carefully optimized.

    • Recommendation: Aprotic polar solvents like THF or dioxane are generally preferred. The reaction may require heating, but excessive temperatures can lead to decomposition.

Frequently Asked Questions (FAQs)

  • Do I need to protect the pyrrole N-H of this compound before performing a cross-coupling reaction?

    While not always strictly necessary, N-protection is often highly recommended to improve yields, reduce side reactions, and increase the reproducibility of your cross-coupling reactions.[2][3] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

  • What is the general order of reactivity for different halides on a pyrrolo[3,2-c]pyridine core?

    The general order of reactivity for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This is due to the decreasing bond strength of the carbon-halogen bond, which makes the oxidative addition step easier for iodides.

  • Can I perform sequential cross-coupling reactions if I have different halides on the 1H-pyrrolo[3,2-c]pyridine scaffold?

    Yes, the difference in reactivity between different halides can be exploited to perform sequential cross-coupling reactions. For example, a Suzuki coupling could be performed selectively at an iodo-position, followed by a second coupling at a chloro-position by changing the catalyst and reaction conditions.[3]

  • What are some common side products to look out for?

    Besides hydrodehalogenation, other common side products include homo-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as Glaser coupling), and homo-coupling of the this compound itself.

Recommended Reaction Conditions for Cross-Coupling with this compound

The following tables provide starting points for optimizing your cross-coupling reactions. Note that these are general recommendations and may require further optimization for your specific substrate.

Table 1: Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ / Pd(OAc)₂ (2-5 mol%)Precursors to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[3]
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that are effective in Suzuki couplings.[2][4]
Solvent Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1)Aprotic organic solvent with water to dissolve the inorganic base.
Temperature 80-110 °CSufficient energy for oxidative addition without causing degradation.

Table 2: Sonogashira Coupling

ComponentRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.[6]
Co-catalyst CuI (1-5 mol%)Facilitates the transmetalation step.[5][6]
Base Et₃N, i-Pr₂NEt (DIPEA) (2-4 equiv.)Amine base acts as a solvent and scavenger for the HX byproduct.
Solvent THF, DMFPolar aprotic solvents that are good for this reaction type.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira couplings with iodides.[5]

Table 3: Buchwald-Hartwig Amination (with unprotected N-H)

ComponentRecommendationRationale
Catalyst Pd precatalyst (e.g., XPhos Pd G3) (1-3 mol%)Readily forms the active monoligated Pd(0) species.[1]
Ligand XPhos, DavePhos (if not using a precatalyst)Bulky, electron-rich ligands are essential for C-N bond formation.[1]
Base LiHMDS (2.2 equiv.)Strong base to deprotonate both the amine and the pyrrole N-H, minimizing side reactions.[1]
Solvent THF, DioxaneAnhydrous, aprotic solvents are required.
Temperature Room Temperature to 60 °CMilder conditions are often preferred to avoid side reactions.

Visualizing the Process: Diagrams

To further aid in your understanding of cross-coupling reactions and the troubleshooting process, the following diagrams are provided.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Reductive Elimination Product Reductive Elimination Product Transmetalation Complex->Reductive Elimination Product Reductive Elimination (R-R') Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Failed Cross-Coupling Reaction (Low Yield / No Product) check_catalyst Is the catalyst/ligand system appropriate for a heteroaromatic iodide? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a suitable Pd source. check_catalyst->change_catalyst No check_base Is the base choice optimal and compatible with the N-H group? check_catalyst->check_base Yes change_catalyst->check_base change_base Consider N-protection or use a strong, non-nucleophilic base like LiHMDS. Screen other bases (K3PO4, Cs2CO3). check_base->change_base No check_conditions Are the reaction conditions (temperature, solvent, degassing) optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Ensure anhydrous, degassed solvents. Incrementally increase temperature or consider microwave heating. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1), which are of significant interest in oncology.[1] The introduction of an iodine atom at the C3 position of the 1H-pyrrolo[3,2-c]pyridine scaffold provides a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of this compound can be challenging, with issues such as low yields, lack of regioselectivity, and difficult purification. This guide provides practical solutions to these common problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inadequate Electrophilicity of the Iodinating Reagent: The electron-rich pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system requires a sufficiently electrophilic iodine source for efficient reaction.

  • Poor Solubility of Starting Material: The starting material, 1H-pyrrolo[3,2-c]pyridine, may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and poor reactivity.

  • Decomposition of Starting Material or Product: The pyrrolo[3,2-c]pyridine core can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to degradation.

  • Sub-optimal Reaction Temperature: The rate of electrophilic aromatic substitution is highly dependent on temperature. The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.

Solutions:

  • Choice of Iodinating Reagent:

    • N-Iodosuccinimide (NIS): A commonly used and effective reagent for the iodination of electron-rich heterocycles. It is generally milder than molecular iodine.

    • Molecular Iodine (I₂): Can be used, but often requires an activating agent or specific reaction conditions to enhance its electrophilicity.

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective iodinating reagent that can be more effective than I₂ or NIS.[2] It is a solid, which makes it easier to handle than iodine.[2]

    • Iodine Monochloride (ICl): A potent iodinating agent that can be used for less reactive substrates. However, it can also lead to chlorination as a side reaction.

  • Solvent Selection:

    • Dimethylformamide (DMF): A good solvent for many heterocyclic compounds and can facilitate the reaction.

    • Dichloromethane (DCM) or Chloroform (CHCl₃): Often used for reactions with NIS.

    • Acetic Acid: Can serve as both a solvent and a catalyst in some iodination reactions.

  • Reaction Conditions:

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive starting materials or intermediates.

Problem 2: Formation of Di-iodinated or Other Side Products

Potential Causes:

  • Excess Iodinating Reagent: Using a stoichiometric excess of the iodinating reagent can lead to the formation of di-iodinated products, particularly at the C2 and C3 positions of the pyrrole ring.

  • Lack of Regioselectivity: The pyrrolo[3,2-c]pyridine ring system has multiple sites susceptible to electrophilic attack. While the C3 position is generally the most reactive, iodination can occur at other positions depending on the reaction conditions and the specific iodinating agent used.

Solutions:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the iodinating reagent. Use 1.0 to 1.1 equivalents to favor mono-iodination.

    • Consider slow, portion-wise addition of the iodinating agent to maintain a low concentration in the reaction mixture.

  • Improving Regioselectivity:

    • Protecting Groups: Introduction of a protecting group on the pyrrole nitrogen (e.g., Boc, Ts) can influence the regioselectivity of the iodination. However, this adds extra steps to the synthesis.

    • Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitution reactions.

    • Choice of Reagent: Some iodinating reagents offer better regioselectivity than others. Experiment with different reagents (NIS, I₂, DIH) to find the optimal one for your specific substrate. Research indicates that direct iodination of 7-azaindole (a related heterocycle) at the 3-position can be achieved with high regioselectivity using iodine in DMF after treatment with potassium hydroxide.[3]

Problem 3: Incomplete Reaction

Potential Causes:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Deactivation of the Catalyst or Reagent: The iodinating reagent or any catalyst used may have decomposed or been consumed by side reactions.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the chosen temperature.

Solutions:

  • Reaction Monitoring:

    • Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or GC-MS). Continue the reaction until the starting material is consumed.

  • Reagent Stability:

    • Ensure the purity and stability of your iodinating reagent. Some reagents can be sensitive to moisture or light.

  • Temperature Optimization:

    • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious of potential side reactions at higher temperatures. A screening of reaction temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most common and direct method is the electrophilic iodination of the 1H-pyrrolo[3,2-c]pyridine core. This involves treating the starting material with an electrophilic iodine source such as N-iodosuccinimide (NIS), molecular iodine (I₂), or 1,3-diiodo-5,5-dimethylhydantoin (DIH) in a suitable solvent.[2] Alternative multi-step routes may involve the construction of the iodinated pyrrolo[3,2-c]pyridine ring system from appropriately substituted pyridine and pyrrole precursors through cyclization reactions.[4]

Q2: How can I improve the regioselectivity of the iodination to favor the C3 position?

The C3 position of the 1H-pyrrolo[3,2-c]pyridine is the most electron-rich and generally the most susceptible to electrophilic attack. To enhance C3 selectivity:

  • Use a mild iodinating agent: NIS is often a good choice.

  • Control reaction temperature: Lower temperatures typically favor the formation of the thermodynamically more stable C3-iodinated product.

  • Solvent effects: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF are often used.

Q3: What are the best practices for purifying the final product?

Purification of this compound can typically be achieved by:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, for example, with ethyl acetate in hexane or dichloromethane in methanol, is often effective.[5]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can be an effective purification method.

  • Aqueous Workup: After the reaction, an aqueous workup is often necessary to remove inorganic salts and water-soluble byproducts. This typically involves washing the organic layer with water and brine.

Q4: Can I use a catalyst to improve the reaction rate?

For the iodination of electron-rich heterocycles like 1H-pyrrolo[3,2-c]pyridine, a catalyst is not always necessary. However, in some cases, a mild Lewis acid or a protic acid can be used to activate the iodinating agent. For less reactive substrates, an oxidizing agent like nitric acid or hydrogen peroxide can be used in conjunction with molecular iodine to generate a more potent electrophilic iodine species.[6][7] Recent studies on the related 7-azaindole system have shown that molecular iodine itself can act as a catalyst in DMSO, which also serves as an oxidant.[8][9]

Q5: What is the underlying mechanism of the iodination reaction?

The iodination of 1H-pyrrolo[3,2-c]pyridine is an electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich pyrrole ring on the electrophilic iodine species (e.g., I⁺ or a polarized I-X bond) to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as the solvent or the counter-ion of the iodinating reagent) restores the aromaticity of the ring system and yields the 3-iodinated product.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
  • Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterCondition 1Condition 2Condition 3
Iodinating Reagent NISI₂ / H₂O₂DIH
Solvent DMFAcetic AcidDCM
Temperature 0 °C to RTRTRT
Reaction Time 2-4 h6-8 h1-3 h
Typical Yield 70-85%50-70%80-95%

Visualizations

Electrophilic Iodination Mechanism

G Mechanism of C3-Iodination cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Sigma_Complex Resonance-Stabilized Sigma Complex Pyrrolo_Pyridine->Sigma_Complex Attack by π-system Iodine_Source Electrophilic Iodine (I+) Iodine_Source->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Base Base (e.g., Solvent) Base->Product Protonated_Base Protonated Base

Caption: A simplified diagram of the two-step electrophilic aromatic substitution mechanism for the C3-iodination of 1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Decision Tree

G Troubleshooting Flowchart Start Low Yield Issue Check_Reagent Check Iodinating Reagent Activity Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Analyze for Side Products Start->Check_Purity Reagent_Solution Use a more reactive reagent (e.g., DIH) Check_Reagent->Reagent_Solution Conditions_Solution Optimize Temperature and Reaction Time Check_Conditions->Conditions_Solution Purity_Solution Adjust Stoichiometry and/or Purify Starting Material Check_Purity->Purity_Solution

References

Technical Support Center: 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile heterocyclic building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during its use, particularly in metal-catalyzed cross-coupling reactions.

Introduction: The Chemistry of this compound

This compound, an isomer of 7-azaindole, is a crucial intermediate in medicinal chemistry. Its structure is a privileged scaffold found in numerous biologically active molecules, including potent kinase inhibitors. The iodine atom at the C-3 position of the pyrrole ring serves as an excellent handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

However, the inherent reactivity of the pyrrolo[3,2-c]pyridine core, combined with the conditions of modern cross-coupling chemistry, can lead to a range of undesirable side reactions. Understanding and mitigating these pathways is critical for achieving high yields and purity of the desired products. This guide is designed to provide both diagnostic tools and actionable solutions for these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound in coupling reactions.

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are:

  • Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen, yielding the parent 1H-pyrrolo[3,2-c]pyridine. This is often a major byproduct and can be promoted by hydride sources in the reaction mixture.[1][2]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid reagent to form a symmetrical biaryl, or less commonly, the coupling of two molecules of the iodo-azaindole.

  • N-Arylation: Instead of coupling at the C-3 position, the aryl group from the boronic acid may couple with the nitrogen of the pyrrole ring. This is particularly relevant under certain copper-catalyzed or harsh palladium-catalyzed conditions.[3][4][5]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator that the active catalytic species has precipitated out of solution, leading to a stalled or failed reaction.[6]

Q2: Can the acidic N-H proton on the pyrrole ring interfere with the coupling reaction?

A2: Yes, the acidic proton of the pyrrole N-H can significantly interfere with the reaction.[7] It can be deprotonated by the base, which can alter the electronic properties of the heterocyclic ring and potentially coordinate with the palladium catalyst. In some cases, this can lead to catalyst inhibition or promote side reactions like protodeiodination. To circumvent these issues, N-protection (e.g., with a Boc, SEM, or other suitable group) is often recommended, though this adds extra steps to the synthetic sequence.[6]

Q3: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What should I investigate first?

A3: For low or no conversion, the primary suspects are the catalyst, the base, and the reaction conditions.

  • Catalyst Activity: Ensure your palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Some Pd(0) sources are sensitive to air and moisture.[7]

  • Base Efficacy: The base is crucial for activating the boronic acid.[7] Ensure it is anhydrous, finely powdered, and sufficiently soluble in the reaction medium. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1]

  • Temperature: Aryl iodides are generally reactive, but some couplings require higher temperatures (e.g., 100-120 °C) to overcome activation barriers, especially with sterically hindered coupling partners.[1][7]

  • Degassing: Oxygen can deactivate the palladium catalyst. Ensure your reaction mixture is thoroughly degassed before adding the catalyst and maintained under an inert atmosphere (Argon or Nitrogen).[2]

Q4: I am observing the formation of the dehalogenated product, 1H-pyrrolo[3,2-c]pyridine. How can I minimize this?

A4: Protodeiodination is a common issue. To minimize it:

  • Protect the N-H group: Protecting the pyrrole nitrogen with a group like Boc can significantly reduce protodeiodination.[2][6]

  • Choice of Solvent and Base: Some solvents (like alcohols) and bases can act as hydride donors. Using aprotic solvents (e.g., dioxane, DMF, toluene) and carefully selecting the base can help.[1]

  • Scrutinize Reagents: Ensure your boronic acid is pure and not partially degraded, as impurities can sometimes promote this side reaction.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This guide provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.

Problem Observed Potential Cause Recommended Solution & Rationale
Low or No Conversion (Starting material recovered)1. Inactive Catalyst: The Pd(0) species is not forming or is poisoned.Solution: Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂, Buchwald pre-catalysts). Ensure rigorous degassing of the solvent and reaction vessel to remove oxygen, which can oxidize and deactivate the catalyst.[6]
2. Ineffective Base: The base is not strong enough or has poor solubility.Solution: Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for maximum surface area. The addition of a small amount of water can sometimes aid in the dissolution and efficacy of phosphate and carbonate bases.[1][7]
3. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For thermally stable reactants, temperatures up to 120 °C can be effective. Microwave irradiation can also be used to rapidly screen higher temperatures.[7]
Significant Protodeiodination (Formation of 1H-pyrrolo[3,2-c]pyridine)1. Unprotected N-H Group: The acidic proton facilitates a pathway for dehalogenation.Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). This is often the most effective strategy to suppress this side reaction.[2][6] See Protocol 2 for a detailed procedure.
2. Hydride Source: The solvent, base, or impurities are acting as a source of hydride.Solution: Use high-purity, anhydrous aprotic solvents (e.g., dioxane, toluene, DMF). Avoid alcohol-based solvents if dehalogenation is a problem.
3. Ligand Choice: The ligand on the palladium may favor a dehalogenation pathway.Solution: Screen different phosphine ligands. Electron-rich, bulky ligands can sometimes suppress reductive dehalogenation by promoting the desired reductive elimination step.
Homocoupling of Boronic Acid (Biaryl byproduct observed)1. Oxygen Presence: Oxygen can promote the oxidative homocoupling of boronic acids.Solution: Ensure thorough degassing of the reaction mixture before catalyst addition. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2]
2. High Catalyst Loading: Excessively high catalyst concentrations can sometimes favor homocoupling.Solution: Reduce the catalyst loading to the minimum effective level (e.g., 1-3 mol%).
3. Excess Boronic Acid: A large excess of the boronic acid can increase the rate of its homocoupling.Solution: Use a smaller excess of the boronic acid (e.g., 1.1-1.3 equivalents).
Reaction Mixture Turns Black (Palladium Black Precipitation)1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated.Solution: This is often caused by high temperatures or the presence of oxygen. Ensure thorough degassing. Consider using a more stable pre-catalyst or a ligand that better stabilizes the active palladium species in solution.[2][6]
2. Ligand Degradation: The phosphine ligand may be degrading at high temperatures.Solution: Choose a more thermally stable ligand if running the reaction at high temperatures.

Part 3: Visualization of Reaction Pathways

Diagram 1: Key Reaction Pathways in Suzuki Coupling

This diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the major competing side reactions of protodeiodination and boronic acid homocoupling.

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'B(OH)2 + Base Dehalogenation Protodeiodination (Ar-H) OxAdd->Dehalogenation [H] source RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 + Product (Ar-Ar') Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'B(OH)2 BoronicAcid->Homocoupling O2, Catalyst ArylIodide This compound (Ar-I) ArylIodide->OxAdd

Suzuki cycle and major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield Suzuki coupling reactions.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes UsePrecatalyst Use robust pre-catalyst. Ensure rigorous degassing. CheckCatalyst->UsePrecatalyst No CheckSM Are Starting Materials Pure? CheckConditions->CheckSM Yes OptimizeBaseSolvent Screen stronger bases (K3PO4, Cs2CO3). Check solvent choice (Dioxane, Toluene). CheckConditions->OptimizeBaseSolvent No ConsiderProtection Consider N-H Protection CheckSM->ConsiderProtection Yes PurifySM Re-purify starting materials. Check boronic acid quality. CheckSM->PurifySM No Success Improved Yield ConsiderProtection->Success UsePrecatalyst->CheckConditions IncreaseTemp Increase temperature. Consider microwave heating. OptimizeBaseSolvent->IncreaseTemp IncreaseTemp->CheckSM PurifySM->ConsiderProtection

Troubleshooting flowchart for low-yield Suzuki couplings.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure assumes an N-protected starting material for optimal results.

Materials:

  • N-Boc-3-Iodo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-3-Iodo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1 M with respect to the iodo-azaindole) in a 4:1 to 5:1 dioxane:water ratio.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Deprotection (if required): The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Protocol 2: N-Protection of this compound with a Boc Group

This protocol is recommended to minimize side reactions such as protodeiodination.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add DMAP (0.1 equiv) and triethylamine (1.5 equiv) to the solution.

  • Boc₂O Addition: Add a solution of Boc₂O (1.2 equiv) in THF dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or used directly if sufficiently pure.

References

Technical Support Center: Catalyst Selection for Functionalizing 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction to the this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The C3-iodo substituent serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. However, the presence of the pyridine and pyrrole nitrogen atoms can present unique challenges, such as catalyst inhibition and the need for careful optimization of reaction conditions. This guide will walk you through the key considerations for successful functionalization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in cross-coupling reactions.

Q1: Is N-protection of the pyrrole nitrogen necessary before attempting cross-coupling reactions?

A1: The necessity of N-protection is highly dependent on the specific reaction conditions and the coupling partners. For many cross-coupling reactions, particularly those employing strong bases, N-protection is recommended to prevent deprotonation of the pyrrole N-H. This can lead to catalyst inhibition or undesired side reactions. However, some Suzuki-type reactions on similar azaindole systems have been successful without N-protection.

  • Recommendation: For initial experiments, especially with Sonogashira and Buchwald-Hartwig reactions, employing a protecting group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a prudent strategy. For Suzuki couplings, a trial with the unprotected substrate is reasonable, but be prepared to introduce a protecting group if you encounter issues with yield or catalyst deactivation.

Q2: What are the primary challenges associated with the functionalization of this scaffold?

A2: The main challenges arise from the electronic nature of the 1H-pyrrolo[3,2-c]pyridine system. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Additionally, the pyrrole N-H is acidic and can be deprotonated by the bases typically used in cross-coupling reactions, which can also interfere with the catalytic cycle.

Q3: How does the reactivity of the C-I bond in this compound compare to other aryl halides?

A3: The reactivity of aryl halides in oxidative addition to a Pd(0) center generally follows the trend: I > Br > Cl. Therefore, the C-I bond in this compound is expected to be highly reactive, facilitating the initial step of the catalytic cycle. This high reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for specific cross-coupling reactions, presented in a question-and-answer format to address common experimental failures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 3-position of the pyrrolopyridine and various aryl or heteroaryl boronic acids or esters.

Issue 1: Low or no conversion of the starting material.

  • Q: My Suzuki coupling reaction is not proceeding. What are the likely causes and how can I fix it?

    • A: Inadequate Base: The base is critical for the transmetalation step. If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal activity. The presence of a small amount of water can sometimes be beneficial for the solubility and activity of inorganic bases.

    • A: Poor Solvent Choice: The solvent must solubilize all reaction components. Common solvent systems include mixtures of dioxane/water, DMF/water, or toluene/water. If solubility is an issue, a change in the solvent system is warranted.

Issue 2: Significant formation of a de-iodinated side product (1H-pyrrolo[3,2-c]pyridine).

  • Q: I am observing a significant amount of hydrodehalogenation. How can I minimize this side reaction?

    • A: Ligand Selection: The choice of phosphine ligand can influence the relative rates of reductive elimination (product formation) and hydrodehalogenation. Switching to a more sterically hindered and electron-rich ligand, such as XPhos or SPhos, can often suppress this side reaction by favoring the desired catalytic pathway.

    • A: Base and Solvent Purity: Ensure your solvent is anhydrous and your base is free of any potential hydride sources. Trace impurities can sometimes contribute to this side reaction.

B. Sonogashira Coupling

The Sonogashira coupling is an effective method for forming a C-C bond between the 3-position and a terminal alkyne.

Issue 1: Failure of the reaction to initiate or proceed to completion.

  • Q: My Sonogashira coupling is not working. What should I troubleshoot?

    • A: Copper Co-catalyst: The classic Sonogashira reaction utilizes a copper(I) co-catalyst (e.g., CuI).[1] Ensure that your copper source is fresh and not oxidized. Copper-free Sonogashira protocols exist and may be an alternative if you suspect copper-related issues.

    • A: Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. Ensure the amine is anhydrous and freshly distilled if necessary. The base not only acts as a proton scavenger but also as a solvent in some cases.

    • A: Catalyst and Ligand Choice: PdCl₂(PPh₃)₂ is a common catalyst for Sonogashira couplings.[2] If this is not effective, consider using a more robust catalyst system with bulky, electron-rich phosphine ligands.

Issue 2: Homocoupling of the alkyne (Glaser coupling).

  • Q: I am observing a significant amount of alkyne dimerization. How can I prevent this?

    • A: Oxygen Exclusion: Glaser coupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).

    • A: Reaction Conditions: Lowering the reaction temperature or reducing the amount of copper co-catalyst can sometimes minimize alkyne homocoupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the 3-position with a wide variety of primary and secondary amines.

Issue 1: Low yield of the desired amine product.

  • Q: My Buchwald-Hartwig amination is giving a low yield. What factors should I consider?

    • A: Catalyst-Ligand System: This reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand. For N-heterocyclic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often superior.[3] Consider screening a panel of ligands to find the optimal one for your specific amine coupling partner.

    • A: Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially if your substrate is base-sensitive.

    • A: Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried before use.

Issue 2: Catalyst deactivation.

  • Q: I suspect my catalyst is being deactivated. What could be the cause?

    • A: Substrate Inhibition: As mentioned, the nitrogen atoms in the 1H-pyrrolo[3,2-c]pyridine core can coordinate to the palladium center and inhibit catalysis. The use of highly electron-donating and sterically hindered ligands can mitigate this by favoring the binding of the ligand over the substrate to the palladium.

    • A: Amine Substrate: Some amine substrates can also act as catalyst poisons. If you are using a particularly coordinating amine, you may need to use a higher catalyst loading or a more robust catalyst system.

Part 3: Experimental Protocols and Data

This section provides starting point protocols for the functionalization of this compound. These are general procedures and may require optimization for specific substrates.

A. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[4]

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 3-R-1H-pyrrolo[3,2-c]pyridine reactant1->product reactant2 R-B(OH)2 reactant2->product reagents Pd Catalyst Base Solvent reagents->product

A generalized Suzuki coupling workflow.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand (If using a ligand-free Pd source) SPhos, XPhos
Base K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)
Temperature 80-110 °C
B. General Protocol for Sonogashira Coupling

This is a general protocol based on standard Sonogashira coupling conditions.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 3-(R-C≡C)-1H-pyrrolo[3,2-c]pyridine reactant1->product reactant2 R-C≡CH reactant2->product reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reagents->product

A generalized Sonogashira coupling workflow.

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (typically 25-80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended Condition
Palladium Catalyst PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
Solvent THF, DMF
Temperature 25-80 °C
C. General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of N-heterocyclic halides.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product 3-(R¹R²N)-1H-pyrrolo[3,2-c]pyridine reactant1->product reactant2 R¹R²NH reactant2->product reagents Pd Catalyst Ligand Base Solvent reagents->product

A generalized Buchwald-Hartwig amination workflow.

Procedure:

  • In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Condition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand RuPhos, XPhos, BrettPhos
Base NaOt-Bu, LHMDS
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C

References

Technical Support Center: Solvent Effects in Reactions of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile heterocyclic building block. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, and this resource offers a structured approach to troubleshooting and optimizing your synthetic protocols.

Introduction: The Critical Role of the Solvent

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] Its functionalization, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of many synthetic strategies.[4][5] However, the success of these transformations is intimately linked to the reaction environment, with the solvent playing a multifaceted role.[4][5][6][7] Solvents not only dissolve reactants but also influence catalyst activity, stabilize intermediates and transition states, and can even alter reaction selectivity.[4][6][7][8] This guide will delve into the nuances of solvent effects in key reactions of this compound, providing a framework for rational solvent selection and troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, offering explanations and actionable steps to resolve them.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. My current conditions are Pd(PPh₃)₄ in toluene with an aqueous solution of Na₂CO₃. What could be the problem?

Answer:

Low conversion in Suzuki-Miyaura reactions involving heteroaromatic halides can often be traced back to issues with solubility, catalyst activity, or the stability of the catalytic species, all of which are heavily influenced by the solvent system.

Causality and Troubleshooting Steps:

  • Solubility of Reactants and Base: this compound and many boronic acids have limited solubility in nonpolar solvents like toluene.[9] Furthermore, the inorganic base (Na₂CO₃) is only soluble in the aqueous phase of your biphasic system. This poor miscibility can lead to slow reaction rates.

    • Solution: Consider a solvent system that offers better solubility for all components. A mixture of a polar aprotic solvent and water is often more effective.

      • Recommended Solvents: 1,4-Dioxane/H₂O, DMF/H₂O, or acetonitrile (MeCN)/H₂O are common and effective choices.[4][8] These solvent systems can improve the solubility of both the organic substrates and the inorganic base, facilitating the reaction.

  • Catalyst Activity and Stability: The nature of the active palladium catalyst can change depending on the polarity of the solvent.[6][7][8][10] In nonpolar solvents, a neutral monoligated palladium species is often the active catalyst. However, in more polar solvents, anionic palladium complexes can form, which may exhibit different reactivity and stability.[6][7][8]

    • Solution: Experiment with different solvent systems to find one that supports a highly active and stable catalytic cycle. The choice of ligand is also crucial and is often paired with a specific solvent system for optimal performance.

  • Transmetalation Step: The transmetalation step of the Suzuki-Miyaura catalytic cycle can be sensitive to the solvent. The presence of water is often beneficial as it can help to activate the boronic acid.

    • Solution: Ensure an adequate amount of water is present in your reaction mixture. If you are using a solvent system that is not fully miscible with water, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_solvents Solvent Systems (with H2O) cluster_analysis Analysis cluster_optimization Optimization Setup Prepare parallel reactions: - this compound - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 eq) Toluene Toluene/H2O (10:1) Setup->Toluene Add solvent Dioxane 1,4-Dioxane/H2O (4:1) Setup->Dioxane Add solvent DMF DMF/H2O (4:1) Setup->DMF Add solvent ACN MeCN/H2O (4:1) Setup->ACN Add solvent Monitor Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, 24h) Toluene->Monitor Heat to 80-100 °C Dioxane->Monitor Heat to 80-100 °C DMF->Monitor Heat to 80-100 °C ACN->Monitor Heat to 80-100 °C Analyze Analyze final reaction mixtures to determine conversion and identify byproducts Monitor->Analyze Optimize Select the best performing solvent system and further optimize temperature and reaction time Analyze->Optimize

Caption: Workflow for solvent screening in a Suzuki-Miyaura reaction.

Issue 2: Homocoupling and Low Yield in Sonogashira Coupling

Question: I am performing a Sonogashira coupling of this compound with a terminal alkyne. I am observing significant formation of the alkyne homocoupling (Glaser coupling) product and a low yield of my desired cross-coupled product. My conditions are Pd(PPh₃)₂Cl₂, CuI, and triethylamine (TEA) in THF.

Answer:

The formation of homocoupling byproducts in Sonogashira reactions is a common issue, often exacerbated by the choice of solvent and base.[11] The solvent plays a critical role in mediating the relative rates of the desired cross-coupling and the undesired homocoupling pathways.

Causality and Troubleshooting Steps:

  • Solvent Polarity and Amine Base: While THF is a common solvent, for some substrates, a more polar solvent can be beneficial. The choice of amine base is also critical; it acts as both a base and a solvent.[12]

    • Solution: Consider using a different solvent or a mixture of solvents. Using the amine base itself as the solvent is a common strategy.

      • Recommended Solvents/Bases: A mixture of toluene and an amine base like triethylamine or diisopropylamine (e.g., 3:1 toluene:TEA) can be effective.[12] For more polar substrates, DMF or NMP can be good choices.[12][13]

  • Copper Co-catalyst: The copper(I) co-catalyst is essential for the Sonogashira reaction but is also a primary contributor to the Glaser homocoupling.

    • Solution: While solvent choice is key, you can also try to minimize the amount of CuI used or switch to a copper-free Sonogashira protocol. Some modern catalyst systems are efficient without the need for a copper co-catalyst.

  • Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Table 1: Recommended Solvent and Base Combinations for Sonogashira Coupling

Solvent SystemBaseTypical Temperature (°C)Comments
Toluene/Triethylamine (3:1)Triethylamine60-80Good for a wide range of substrates.[12]
DMFTriethylamine or DBURoom Temp to 80Suitable for more polar substrates.[12]
AcetonitrileTriethylamine60-80Can be effective, especially for gram-scale synthesis.[14]
Neat Amine (e.g., Triethylamine)TriethylamineRefluxUse when the starting materials are highly soluble in the amine.
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is stalling before reaching full conversion. I am using Pd₂(dba)₃ with a phosphine ligand in dioxane with NaOtBu as the base.

Answer:

Catalyst deactivation is a frequent challenge in Buchwald-Hartwig aminations, and the solvent can play a significant role in both the activation of the precatalyst and the stability of the active catalytic species.

Causality and Troubleshooting Steps:

  • Solvent Choice and Catalyst Stability: While ethereal solvents like dioxane and THF are commonly used, they may not always be optimal for preventing catalyst decomposition, especially at elevated temperatures.[15] Aromatic solvents can sometimes offer better stability for the palladium catalyst.

    • Solution: Consider switching to an aromatic solvent.

      • Recommended Solvents: Toluene is a robust choice for many Buchwald-Hartwig aminations. For higher boiling points, xylene can be used.

  • Inhibition by Certain Solvents: Some solvents can coordinate to the palladium center and inhibit the reaction.

    • Solution: Avoid chlorinated solvents, acetonitrile, and pyridine, as these have been reported to inhibit Buchwald-Hartwig reactions.[15]

  • Base Solubility and Activity: The solubility of the base can impact its effectiveness and, in turn, the overall reaction rate.

    • Solution: While NaOtBu is a strong base, its solubility can vary. In some cases, using a different base or a solvent that better solubilizes the base can be beneficial. Cs₂CO₃ is a weaker but often more soluble base that can be effective, particularly with newer generations of catalysts.[15]

Experimental Protocol: Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization cluster_troubleshooting Troubleshooting Steps Start Initial Conditions: Pd2(dba)3/Ligand NaOtBu in Dioxane Problem Reaction Stalls Start->Problem ChangeSolvent Change Solvent to Toluene Problem->ChangeSolvent Primary Action ChangeBase Consider Weaker, More Soluble Base (e.g., Cs2CO3) Problem->ChangeBase Secondary Action ChangeLigand Screen Different Phosphine Ligands Problem->ChangeLigand Tertiary Action Optimized Optimized Conditions: Improved Conversion ChangeSolvent->Optimized ChangeBase->Optimized ChangeLigand->Optimized

References

Technical Support Center: N-Protection Strategies for 1H-Pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for N-protection strategies in the synthesis of 1H-pyrrolo[3,2-c]pyridine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile heterocyclic scaffold. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the 1H-pyrrolo[3,2-c]pyridine core necessary?

The pyrrole moiety within the 1H-pyrrolo[3,2-c]pyridine scaffold presents two primary challenges in multi-step synthesis:

  • Acidity of the N-H Proton: The proton on the pyrrole nitrogen is moderately acidic (pKa ≈ 17.5 for pyrrole)[1]. This acidic proton will react with strong bases (e.g., organolithium reagents, Grignard reagents, or even strong inorganic bases like NaH or LHMDS) that are often required for subsequent functionalization steps. This unwanted acid-base reaction consumes reagents and prevents the desired transformation.

  • High Electron Density of the Pyrrole Ring: The pyrrole ring is electron-rich and highly reactive towards electrophiles. This reactivity can lead to undesired side reactions during steps like halogenation, nitration, or Friedel-Crafts reactions, compromising selectivity and yield.

An N-protecting group "masks" the N-H proton and modulates the electronic properties of the pyrrole ring, rendering it more stable and predictable in subsequent chemical transformations, such as cross-coupling reactions.[2][3].

Q2: What are the most common and effective N-protecting groups for this scaffold?

Several protecting groups are routinely used for pyrrolopyridines (azaindoles). The choice depends on the planned downstream reaction conditions. The most common are:

  • Sulfonyl Groups (e.g., Tosyl - Ts, Benzenesulfonyl - Bs): These are strongly electron-withdrawing groups. They significantly decrease the nucleophilicity and reactivity of the pyrrole ring, which can be advantageous for preventing unwanted side reactions.[4][5]. They are very stable to acidic and many oxidative/reductive conditions.

  • Carbamates (e.g., Boc - tert-butoxycarbonyl): The Boc group is a standard choice in organic synthesis. It is stable to basic, reductive, and nucleophilic conditions but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[6].

  • Alkoxymethyl Ethers (e.g., SEM - 2-(trimethylsilyl)ethoxymethyl): The SEM group is robust and stable to a wide range of conditions, including organometallic reagents, mild acids, and bases.[7]. Its removal under specific fluoride-based or acidic conditions provides an orthogonal deprotection strategy.[2][7].

Q3: How do I choose the right protecting group for my synthetic route?

Selecting the optimal protecting group requires careful planning of the entire synthetic sequence. This concept is known as "orthogonal protection," where one protecting group can be removed without affecting another.

Use the following decision logic:

G start Start: Plan Synthetic Route q1 Will the downstream steps involve strong bases or nucleophiles? start->q1 q2 Will the downstream steps involve acidic conditions? q1->q2 Yes rethink Re-evaluate route or consider other groups (e.g., Bn) q1->rethink No (e.g., deprotonation needed) q3 Do you need very high stability and deactivation of the ring? q2->q3 No ts Consider Tosyl (Ts) Group (Harsh Cleavage) q2->ts Yes q4 Do you need a non-acidic, non-basic deprotection method? q3->q4 Yes boc Consider Boc Group (Acid Labile) q3->boc No q4->boc No sem Consider SEM Group (Fluoride/Acid Labile) q4->sem Yes

Caption: Decision tree for selecting an N-protecting group.

Summary Table of Common Protecting Groups:

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile
Tosyl (Ts) TsCl, NaH, DMFConc. HBr/H₂SO₄; Na/NH₃(l); Mg/MeOH; NaOH/H₂O[8]Stable: Strong acid/base, oxidants, reductants. Labile: Harsh conditions.
Boc Boc₂O, DMAP, THF/DCMTFA, DCM; or HCl in Dioxane[6]Stable: Base, hydrogenolysis, nucleophiles. Labile: Strong acids.
SEM SEMCl, NaH, DMF; or DIPEA, DCMTBAF, THF; or TFA then aq. NaHCO₃[2][7]Stable: Bases, reductants, mild acids, organometallics. Labile: Fluoride sources, strong acids.

Troubleshooting Guide

Q4: My N-protection reaction is sluggish or gives a low yield. What's going wrong?

This is a common issue often related to the base, solvent, or purity of the starting material.

  • Problem: Incomplete deprotonation of the pyrrole N-H.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a reliable choice for generating the pyrrolopyridinide anion. Ensure the NaH is fresh (e.g., from a new bottle or washed to remove mineral oil). Allow sufficient time for the deprotonation to complete (often 30-60 minutes at 0 °C to room temperature) before adding the protecting group electrophile (e.g., TsCl, SEMCl).

  • Problem: Moisture in the reaction.

    • Solution: Pyrrolopyridinide anions are highly sensitive to water. Use anhydrous solvents (e.g., dry THF or DMF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[2].

  • Problem: Poor solubility of the starting material or the resulting salt.

    • Solution: DMF is often a better solvent than THF for these reactions due to its higher polarity and boiling point, which can help solubilize the intermediates.

  • Problem: For Boc protection, the reaction with Boc₂O is slow.

    • Solution: Ensure you are using a suitable catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 eq). For less nucleophilic substrates, a combination of DMAP and a non-nucleophilic base like triethylamine (TEA) or DIPEA is effective.

Q5: I'm seeing unexpected side products during SEM deprotection. What are they and how can I prevent them?

SEM deprotection, particularly under acidic conditions, can be challenging. The primary issue is the release of formaldehyde during the reaction.[2].

G cluster_main SEM Deprotection Pathway cluster_side Side Reaction Start N-SEM Pyrrolopyridine TFA TFA Treatment Start->TFA Intermediate Unstable Intermediate TFA->Intermediate Base Base (e.g., NaHCO₃) Intermediate->Base Product Desired Product (Deprotected Pyrrolopyridine) Intermediate->Product Desired Path Formaldehyde Formaldehyde (released from intermediate) Intermediate->Formaldehyde Base->Product SideProduct Tricyclic 8-Membered Azaindole Side Product Formaldehyde->SideProduct Reacts with another molecule of product

References

Validation & Comparative

Introduction: The Imperative of Structural Elucidation in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-1H-pyrrolo[3,2-c]pyridine: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound, a heterocyclic compound, represents a valuable scaffold and building block in medicinal chemistry. Its utility in the synthesis of more complex molecules, potentially with significant biological activity, necessitates an unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides a detailed fingerprint of a molecule's hydrogen framework, revealing not only the presence of different proton environments but also their connectivity and spatial relationships. This guide, authored from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the anticipated ¹H NMR spectrum of this compound.

Due to the scarcity of published experimental data for this specific molecule, we will leverage established spectroscopic principles and data from analogous structures to predict its ¹H NMR spectrum. Furthermore, this guide will objectively compare the capabilities of ¹H NMR with other essential analytical techniques, providing researchers with a holistic understanding of a multi-faceted approach to structural verification.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

The molecular structure of this compound forms the basis for predicting its spectral features. The molecule consists of a fused pyrrole and pyridine ring system, with an iodine atom at the C3 position. The expected ¹H NMR spectrum is a direct consequence of the unique electronic environment of each proton.

Chemical structure of this compound with protons labeled

Figure 1: Structure of this compound with key protons labeled.

The prediction of chemical shifts (δ) is based on the shielding and deshielding effects exerted by neighboring atoms and functional groups. The iodine at C3, being an electronegative halogen, will exert a significant inductive effect. The aromaticity of the fused ring system will cause the ring protons to appear at a characteristically downfield region.

Analysis of Key Protons:

  • H1 (N-H Proton): The proton on the pyrrole nitrogen is typically observed as a broad singlet in the far downfield region (δ 11.0-12.5 ppm), a characteristic feature for N-H protons in pyrrole rings.[1] Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • H2 (Pyrrole Proton): This proton is adjacent to the electron-withdrawing iodine atom. This proximity is expected to deshield H2 significantly, shifting it downfield. It will appear as a singlet, as it lacks adjacent protons for spin-spin coupling.

  • H4 and H6 (Pyridine Protons): These protons are part of the pyridine ring. H4 is ortho to the fused pyrrole ring and will likely appear as a doublet due to coupling with H6. H6, in turn, is expected to be a doublet from coupling to H4, though long-range coupling to H7 might introduce further complexity.

  • H7 (Pyridine Proton): This proton is situated between two nitrogen atoms (one in each ring), which strongly deshields it, placing it furthest downfield among the C-H protons. It is expected to appear as a singlet.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming the spectrum is recorded in a common deuterated solvent like DMSO-d₆ at 500 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H1 (N-H)11.5 - 12.5broad singlet (br s)N/A1H
H78.8 - 9.2singlet (s)N/A1H
H48.1 - 8.4doublet (d)~5-6 Hz1H
H27.8 - 8.1singlet (s)N/A1H
H67.3 - 7.6doublet (d)~5-6 Hz1H

Part 2: A Comparative Guide to Structural Characterization Techniques

While ¹H NMR is a powerful tool, relying on a single analytical method can be precarious. A robust structural confirmation is best achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the molecular puzzle.

Technique Information Provided for this compound Strengths vs. ¹H NMR Weaknesses vs. ¹H NMR
¹H NMR Detailed map of proton environments, connectivity (through J-coupling), and stoichiometry (through integration).Provides unparalleled detail on proton framework and stereochemical relationships.Does not directly observe non-protonated carbons or provide molecular weight.
¹³C NMR Reveals the number and electronic environment of all carbon atoms in the molecule, including quaternary carbons.Directly observes the carbon backbone, which is complementary to the proton data.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show C-C coupling.
Mass Spectrometry (MS) Provides the exact molecular weight (High-Resolution MS) and fragmentation patterns.Directly confirms the molecular formula (C₇H₅IN₂). Fragmentation can reveal structural motifs. Unsurpassed sensitivity.Is a destructive technique. Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., N-H stretch, C=C, C-N bonds).Fast and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular skeleton. Spectrum can be complex and difficult to interpret fully.

The synergy of these techniques provides a self-validating system. For instance, while ¹H NMR suggests the proton framework, ¹³C NMR confirms the seven unique carbon environments, and high-resolution MS confirms the elemental composition (C₇H₅IN₂), leaving no ambiguity.

Part 3: Experimental Protocol and Workflow

Achieving a high-quality ¹H NMR spectrum requires meticulous attention to the experimental procedure. The causality behind each step is critical for obtaining reliable and reproducible data.

Step-by-Step Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Rationale: Proper dissolution and removal of particulate matter are essential for spectral resolution. The choice of solvent is critical to avoid signal overlap.

    • Procedure: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for positioning the residual solvent peak away from most analyte signals. Gently vortex the tube until the sample is fully dissolved.

  • Spectrometer Setup:

    • Rationale: The instrument must be properly tuned and the magnetic field homogenized (shimmed) to ensure sharp, well-resolved peaks.

    • Procedure: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for the narrowest possible solvent peak line width.

  • Data Acquisition:

    • Rationale: Acquisition parameters are chosen to maximize signal-to-noise while ensuring quantitative accuracy.

    • Procedure:

      • Use a standard one-pulse sequence.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-13 ppm).

      • Apply a 90° pulse.

      • Set the number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.

      • Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for full magnetization recovery, which is crucial for accurate signal integration.

  • Data Processing:

    • Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Procedure: Apply a Fourier transform to the FID. Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.[2] Integrate the signals to determine the relative ratios of the protons.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the complete structural elucidation of a newly synthesized compound like this compound, emphasizing the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Column Chromatography / Recrystallization Synthesis->Purification H_NMR ¹H NMR (Proton Framework) Purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Purification->C_NMR MS HRMS (Molecular Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Data_Integration Integrate All Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for unambiguous structural confirmation.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic methods. While ¹H NMR spectroscopy offers an exceptionally detailed view of the proton framework, its true power is realized when its data is corroborated by complementary techniques. The predicted ¹H NMR spectrum—characterized by a downfield N-H proton, two singlets for H2 and H7, and a pair of doublets for H4 and H6—provides a clear template for experimental verification. By integrating this with ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, researchers can achieve a self-validating, unambiguous confirmation of the molecular structure, a critical step in advancing chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of mass spectrometry-based analysis for 3-Iodo-1H-pyrrolo[3,2-c]pyridine against alternative analytical methodologies. Designed for researchers, scientists, and professionals in drug development, this document elucidates the rationale behind experimental choices and offers detailed, field-proven protocols.

This compound is a key heterocyclic building block in medicinal chemistry. Its scaffold is integral to the development of potent kinase inhibitors, including those targeting Monopolar Spindle 1 (MPS1), a crucial component in the spindle assembly checkpoint of cancer cells.[1] The precise characterization of this and related intermediates is paramount for ensuring the integrity of drug discovery pipelines. This guide will focus on mass spectrometry as the primary analytical tool, contextualized by comparisons with other spectroscopic techniques.

Core Principles of Analysis: Why Mass Spectrometry?

For a molecule like this compound, mass spectrometry offers unparalleled sensitivity and specificity. The primary objectives of its analysis are to confirm the molecular weight, elucidate its structure through fragmentation, and quantify its presence, often in complex matrices. The choice of mass spectrometry is driven by its ability to provide definitive molecular weight information, which is a fundamental confirmation of successful synthesis.

The workflow for mass spectrometric analysis can be visualized as a sequential process, from sample introduction to data interpretation.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MS_System Mass Spectrometry System cluster_DataAnalysis Data Analysis Prep Dissolution in appropriate solvent (e.g., Methanol/Acetonitrile) Ionization Ionization Source (e.g., ESI, APCI) Prep->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum Generation (m/z vs. Intensity) Detector->MassSpectrum Signal Processing Fragmentation Fragmentation Analysis (MS/MS) MassSpectrum->Fragmentation Precursor Ion Selection Interpretation Structural Elucidation & Confirmation Fragmentation->Interpretation Data Interpretation

Caption: A generalized workflow for the mass spectrometry analysis of a small molecule like this compound.

Mass Spectrometry Protocol for this compound

This section details a robust protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), a technique frequently cited in the synthesis of related compounds.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to aid in protonation.[4]

    • Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.[4]

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min at 180-200 °C

    • Mass Analyzer Parameters:

      • Mass Range: m/z 50-500

      • Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecular ion.

      • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Expected Data and Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺, and confirm its elemental composition through accurate mass measurement.

ParameterExpected Value
Molecular Formula C₇H₅IN₂
Monoisotopic Mass 243.9548 g/mol
Expected [M+H]⁺ (m/z) 244.9621

The presence of iodine provides a distinct isotopic pattern that can aid in confirmation, although the natural abundance of iodine is 100% ¹²⁷I.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags Parent [C₇H₅IN₂ + H]⁺ m/z = 244.96 Frag1 Loss of I• [C₇H₆N₂]⁺ m/z = 118.05 Parent->Frag1 - I• Frag2 Loss of HI [C₇H₄N₂]⁺• m/z = 116.04 Parent->Frag2 - HI Frag3 Ring Cleavage (e.g., loss of HCN) Frag1->Frag3 - HCN

Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on complementary techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Formula and WeightMolecular Structure and Connectivity
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Requirement MicrogramsMilligrams
Structural Detail Fragmentation provides clues to substructures.Detailed 2D and 3D structural information.
Key Application Formula confirmation, impurity profiling.Definitive structural elucidation.

As evidenced in the literature, NMR is indispensable for the structural confirmation of novel 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3] High-resolution mass spectrometry is consistently used in conjunction with NMR to provide orthogonal confirmation of the synthesized product.[2][3]

NMR Spectroscopy Protocol

A standard protocol for NMR analysis, as adapted from similar compound characterizations, would be as follows:[7]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations to confirm the arrangement of atoms within the molecule.

Conclusion

For the definitive analysis of this compound, a multi-faceted approach is essential. High-resolution mass spectrometry serves as a rapid and highly sensitive method for confirming the molecular formula and identifying the compound. Its primary strengths lie in its specificity and low sample consumption. However, for complete and unambiguous structural elucidation, it must be used in concert with NMR spectroscopy. The combination of these techniques provides a self-validating system for the characterization of this important synthetic intermediate, ensuring the quality and reliability of data for researchers and drug development professionals.

References

A Comparative Guide to the X-ray Crystallography of 3-Iodo-1H-pyrrolo[3,2-c]pyridine Derivatives and Related Halogenated Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the X-ray crystallography of halogenated 1H-pyrrolo[3,2-c]pyridine derivatives and their isomers. It is intended for researchers, scientists, and drug development professionals who are leveraging this important scaffold for therapeutic innovation. The 1H-pyrrolo[3,2-c]pyridine core, a key pharmacophore, is integral to the design of kinase inhibitors and other targeted therapies, making a thorough understanding of its structural biology essential.[1]

While a crystal structure for a 3-iodo-1H-pyrrolo[3,2-c]pyridine derivative is not publicly available at the time of this writing, this guide will draw upon a detailed analysis of the closely related isomer, 3-chloro-1H-pyrrolo[2,3-b]pyridine (3-chloro-7-azaindole), to provide valuable comparative insights. The principles of synthesis, crystallization, and structural analysis discussed herein are directly applicable to the study of this compound derivatives.

The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged structure for targeting the hinge region of protein kinases.[1] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2] Structure-based drug design, heavily reliant on high-resolution crystal structures, is a powerful strategy to optimize the potency and selectivity of these compounds. For instance, X-ray crystallography has been instrumental in the development of 1H-pyrrolo[3,2-c]pyridine-based inhibitors of Monopolar Spindle 1 (MPS1), a critical target in oncology.[3]

The introduction of a halogen atom, particularly iodine, at the 3-position of the pyrrole ring offers several advantages in drug design. The iodine atom can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. Furthermore, the iodo-substituent provides a synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space.

Synthesis and Crystallization of Halogenated Pyrrolo[3,2-c]pyridines: A Methodological Overview

The synthesis of halogenated 1H-pyrrolo[3,2-c]pyridines typically involves multi-step sequences starting from substituted pyridines. A general approach often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine has been optimized and scaled up for its use as a versatile building block in medicinal chemistry.[4]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The crystallization process is highly dependent on the physicochemical properties of the compound, such as solubility, polarity, and the presence of functional groups that can participate in intermolecular interactions. Common techniques for the crystallization of organic molecules like halogenated pyrrolopyridines include:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is paramount and often requires extensive screening. Solvents such as methanol, ethanol, acetonitrile, and dichloromethane, or mixtures thereof, are commonly employed.

Comparative Crystallographic Analysis: Insights from a Halogenated Azaindole Isomer

As a case study, we will examine the crystal structure of 3-chloro-7-azaindole (3-chloro-1H-pyrrolo[2,3-b]pyridine), a structural isomer of the target 3-halo-1H-pyrrolo[3,2-c]pyridines. This compound serves as an excellent proxy for understanding the structural features that can be anticipated in its isomers. The compound crystallizes in the monoclinic space group P21/n.[5] A key feature of its crystal packing is the formation of centrosymmetric dimers through dual N-H···N hydrogen bonds.[5] In these dimers, the pyrrole nitrogen acts as the hydrogen bond donor, and the pyridine nitrogen serves as the acceptor.[5] This dimerization motif is a common feature in azaindole structures and significantly influences their solid-state properties.

Below is a table comparing the crystallographic data of 3-chloro-7-azaindole with a hypothetical this compound derivative to illustrate the expected differences.

Parameter3-chloro-7-azaindole[5]Hypothetical this compound Derivative
Formula C₇H₅ClN₂C₇H₅IN₂
Molecular Weight 152.58244.03
Crystal System Monoclinic(To be determined)
Space Group P2₁/n(To be determined)
a (Å) 12.3438(3)(To be determined)
b (Å) 3.85964(11)(To be determined)
c (Å) 14.4698(4)(To be determined)
β (˚) 100.739(2)(To be determined)
Volume (ų) 677.31(3)(To be determined)
Z 4(To be determined)
Key Interactions Dual N-H···N hydrogen bondsN-H···N hydrogen bonds, C-I···N halogen bonds

It is anticipated that a this compound derivative would also exhibit strong N-H···N hydrogen bonding. Crucially, the presence of the iodine atom would likely introduce C-I···N or C-I···π halogen bonds, which would further influence the crystal packing and potentially lead to different polymorphic forms. The larger size and polarizability of the iodine atom compared to chlorine would also result in a larger unit cell volume.

Experimental Protocol for X-ray Crystallography of a Novel this compound Derivative

This section provides a detailed, step-by-step methodology for the determination of the crystal structure of a new this compound derivative.

1. Crystal Growth:

  • Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) for suitable solubility.
  • Employ the slow evaporation technique by preparing a nearly saturated solution of the compound in the chosen solvent system in a loosely covered vial.
  • Alternatively, use the vapor diffusion method with a good solvent for the compound and a miscible anti-solvent.
  • Incubate the crystallization experiments in a vibration-free environment at a constant temperature.
  • Monitor for the formation of single, well-defined crystals of suitable size (typically 0.1-0.3 mm in each dimension).

2. Data Collection:

  • Select a high-quality single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.
  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
  • Mount the goniometer head on the X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
  • Perform an initial screening to determine the crystal quality and unit cell parameters.
  • Collect a full sphere of diffraction data by rotating the crystal through a series of frames at different orientations.

3. Structure Solution and Refinement:

  • Process the raw diffraction data, including integration of the reflection intensities and absorption correction.
  • Determine the space group from the systematic absences in the diffraction data.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, and anisotropic displacement parameters.
  • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
  • The final refined structure should have low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.

4. Structural Analysis:

  • Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles.
  • Identify and characterize intermolecular interactions, such as hydrogen bonds and halogen bonds, that define the crystal packing.
  • Visualize the crystal structure and packing diagrams using appropriate software (e.g., Mercury, OLEX2).

Visualizing the Path to a Crystal Structure

The following diagrams illustrate the molecular structure of the core scaffold and the general workflow for X-ray crystallography.

Caption: Molecular structure of the 1H-pyrrolo[3,2-c]pyridine core.

X-ray Crystallography Workflow synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis & Validation refinement->analysis

References

Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-1H-pyrrolo[3,2-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Strategic Substrate Selection in Drug Discovery

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine, a 7-azaindole isomer, represents a privileged scaffold. Its presence in numerous biologically active compounds, particularly as kinase inhibitors, underscores the importance of efficient and versatile methods for its functionalization. The C3-position is a critical vector for introducing molecular diversity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. A pivotal decision in any synthetic campaign is the choice of the halide at this position: iodine or bromine. This guide provides an in-depth, evidence-based comparison of the reactivity of 3-iodo-1H-pyrrolo[3,2-c]pyridine and its 3-bromo counterpart, empowering researchers to make informed decisions that can significantly impact reaction efficiency, yield, and overall project timelines.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 3-iodo- and 3-bromo-1H-pyrrolo[3,2-c]pyridine in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond. This is quantitatively expressed by their bond dissociation energies (BDEs), with the C-I bond requiring less energy to break. For instance, the average BDE for a C-I bond is approximately 213 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[1]

This difference in bond strength directly impacts the rate-determining step of most palladium-catalyzed cross-coupling catalytic cycles: the oxidative addition of the palladium(0) catalyst to the C-X bond. A lower BDE facilitates this crucial step, leading to a faster overall reaction rate. Consequently, this compound is generally the more reactive substrate.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the 3-iodo analogue translates into tangible advantages across the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis. When comparing the two substrates, the 3-iodo derivative consistently demonstrates superior performance.

Key Reactivity Differences:

  • Reaction Temperature: this compound often undergoes Suzuki-Miyaura coupling at lower temperatures, sometimes even at room temperature with highly active catalyst systems.[2] The 3-bromo analogue typically requires higher temperatures (e.g., 80-110 °C) to achieve comparable reaction rates.[3]

  • Reaction Time: Due to the faster oxidative addition, reactions with the iodo substrate are generally complete in a shorter timeframe.

  • Catalyst Loading: The higher reactivity of the C-I bond may allow for lower catalyst loadings, which is economically and environmentally advantageous.

  • Yields: While both substrates can provide good to excellent yields, achieving high yields with the 3-bromo derivative often necessitates more extensive optimization of catalysts, ligands, and reaction conditions to overcome its lower reactivity.[4]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound3-Bromo-1H-pyrrolo[3,2-c]pyridine
Relative Reactivity HigherLower
Typical Temperature Room Temperature to 80 °C80 °C to 110 °C
Typical Reaction Time 1-12 hours6-24 hours
Catalyst Choice Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) for high efficiency.[4]
Yield Potential Generally high, with less optimization required.Can be high, but may require more rigorous optimization to minimize side reactions like debromination.
Sonogashira Coupling: Gateway to Alkynylated Scaffolds

The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties, which are valuable handles for further transformations or as integral parts of a final target molecule. The reactivity trend observed in Suzuki-Miyaura coupling holds true for the Sonogashira reaction.

Key Reactivity Differences:

  • Reaction Conditions: this compound can be coupled with terminal alkynes under milder conditions, often at lower temperatures and with a broader range of bases.[5][6]

  • Copper Co-catalyst: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, the high reactivity of iodo-substrates sometimes allows for copper-free conditions, which can be beneficial for sensitive substrates.[7]

  • Side Reactions: The more forcing conditions required for 3-bromo-1H-pyrrolo[3,2-c]pyridine can sometimes lead to a higher incidence of Glaser coupling, a common side reaction that results in the homocoupling of the terminal alkyne.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[8] Given the prevalence of nitrogen-containing functionalities in bioactive molecules, this reaction is of paramount importance in drug discovery programs centered around the 1H-pyrrolo[3,2-c]pyridine scaffold.

Key Reactivity Differences:

  • Substrate Scope: The higher reactivity of this compound allows for the coupling of a wider range of amines, including less nucleophilic anilines and sterically hindered secondary amines, under milder conditions.[9]

  • Catalyst Systems: While modern, highly active catalysts based on bulky biarylphosphine ligands have broadened the scope for aryl bromides, aryl iodides remain the more reliable substrate, especially when dealing with challenging amine coupling partners.[10]

  • Reaction Rates: As with other cross-coupling reactions, the amination of the 3-iodo derivative is typically faster.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that these are generalized procedures and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: The mixture is heated to 80 °C and stirred for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrolo[3,2-c]pyridine with Morpholine
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a reaction vessel add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the solvent (e.g., toluene). Stir for 10 minutes.

  • Reaction Setup: To the vessel containing the pre-formed catalyst, add 3-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), morpholine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reaction: The vessel is sealed and heated to 100 °C for 12 hours, or until reaction completion is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by flash column chromatography.

Visualizing the Process

The Catalytic Cycle of Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision Workflow: Choosing Your Substrate

G Start Project Start Coupling_Partner Nature of Coupling Partner (Nucleophile/Electrophile) Start->Coupling_Partner Timeline Project Timeline Coupling_Partner->Timeline Standard Iodo Select 3-Iodo- 1H-pyrrolo[3,2-c]pyridine Coupling_Partner->Iodo Challenging (e.g., sterically hindered, electron-poor) Cost Cost & Availability of Starting Material Timeline->Cost Flexible Timeline->Iodo Aggressive Cost->Iodo Less sensitive Bromo Select 3-Bromo- 1H-pyrrolo[3,2-c]pyridine Cost->Bromo Cost-sensitive Optimize Optimize Reaction Conditions Bromo->Optimize

Caption: A decision-making workflow for substrate selection.

Conclusion and Expert Recommendations

The evidence overwhelmingly supports the superior reactivity of this compound over its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For the researcher, this translates to the following practical advice:

  • For rapid lead generation and exploration of structure-activity relationships, where speed and reaction reliability are paramount, This compound is the substrate of choice. It offers milder reaction conditions, shorter reaction times, and a broader substrate scope with less need for extensive optimization.

  • For large-scale synthesis or in cost-sensitive projects, where the potentially lower cost of the bromo-derivative is a significant factor, 3-bromo-1H-pyrrolo[3,2-c]pyridine can be a viable alternative. However, be prepared to invest more time in optimizing reaction conditions, which may involve screening a wider array of modern, highly active palladium catalysts and ligands to achieve the desired efficiency and yield.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for speed and versatility against economic considerations. By understanding the fundamental principles of their reactivity, researchers can navigate this choice with confidence, accelerating the discovery of new and impactful medicines.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel heterocyclic compounds are paramount. 3-Iodo-1H-pyrrolo[3,2-c]pyridine, a key building block in the synthesis of biologically active molecules, is no exception.[1] Its utility as a precursor for introducing diverse functionalities via cross-coupling reactions necessitates a robust and multi-faceted analytical approach to guarantee its identity and quality.

This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research.

The Analytical Workflow: A Multi-Technique Approach

The characterization of a novel or synthesized compound like this compound should not rely on a single technique. Instead, a complementary workflow is employed to build a comprehensive and self-validating data package. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC/UPLC (Purity & Quantification) MS->HPLC Purity Assessment EA Elemental Analysis (CHN) HPLC->EA Elemental Composition Final Confirmed Structure & Purity EA->Final Data Package Complete HPLC_Principle cluster_hplc Reversed-Phase HPLC cluster_elution Elution Order MobilePhase Polar Mobile Phase (Water/Acetonitrile) StationaryPhase Nonpolar Stationary Phase (C18 Column) Early More Polar Impurities (Elute First) MobilePhase->Early Weakly Retained Late Less Polar Impurities (Elute Last) StationaryPhase->Late Strongly Retained Analyte This compound (Moderately Polar) Target Target Compound (Intermediate Retention) Analyte->Target Analyte Interaction

References

A Comparative Spectroscopic Guide to 3-Iodo-1H-pyrrolo[3,2-c]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic properties of 3-Iodo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed characterization based on established spectroscopic principles, comparative data from structurally related analogs, and robust, field-proven experimental protocols. We will objectively compare its expected spectroscopic signature with that of its parent compound, 1H-pyrrolo[3,2-c]pyridine, and its bromo-substituted counterpart, 3-Bromo-1H-pyrrolo[3,2-c]pyridine, to provide a comprehensive analytical framework for researchers.

Introduction to this compound

This compound belongs to the azaindole family, a class of bicyclic heteroaromatic compounds that are isosteres of indole. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The introduction of a halogen atom, such as iodine, at the 3-position of the pyrrole ring offers a valuable synthetic handle for further functionalization via cross-coupling reactions, making it a crucial intermediate in the synthesis of diverse compound libraries.[3] Understanding the spectroscopic characteristics of this building block is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide detailed information about the electronic environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The introduction of the iodine atom at the C3 position will significantly influence the chemical shift of the neighboring C2 proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for this compound and Comparison with Analogs.

Compound H1 (N-H) H2 H4 H6 H7
1H-Pyrrolo[3,2-c]pyridine~11.5 (br s)~6.5 (dd)~7.8 (d)~7.0 (dd)~8.2 (d)
3-Bromo-1H-pyrrolo[3,2-c]pyridine~11.8 (br s)~7.6 (s)~7.9 (d)~7.1 (dd)~8.3 (d)
This compound ~12.0 (br s) ~7.7 (s) ~7.9 (d) ~7.1 (dd) ~8.3 (d)

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and to avoid the exchange of the labile N-H proton, which is often observed in protic solvents like methanol-d₄. A high-field NMR spectrometer (500 MHz) is recommended to achieve better signal dispersion and resolution of complex coupling patterns.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The most significant effect of the iodine substitution will be observed at the C3 position, which will experience a substantial upfield shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) for this compound and Comparison with Analogs.

Compound C2 C3 C3a C4 C6 C7 C7a
1H-Pyrrolo[3,2-c]pyridine~100~125~128~140~115~145~142
3-Bromo-1H-pyrrolo[3,2-c]pyridine~128~95~129~141~116~146~143
This compound ~130 ~55 ~130 ~141 ~116 ~146 ~143
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of iodine, a characteristic isotopic pattern will not be as pronounced as with bromine or chlorine. The key diagnostic fragmentation would be the loss of the iodine atom.

Table 3: Predicted Mass Spectrometry Data for this compound and Analogs.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ion (m/z)
1H-Pyrrolo[3,2-c]pyridineC₇H₆N₂118.14[M-HCN]⁺ (91)
3-Bromo-1H-pyrrolo[3,2-c]pyridineC₇H₅BrN₂197.03 / 199.03[M-Br]⁺ (117)
This compound C₇H₅IN₂ 244.03 [M-I]⁺ (117)

Trustworthiness of Protocol: Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺, which aids in the unambiguous determination of the molecular weight.

Experimental Protocol for Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the aromatic rings and the N-H bond.

Table 4: Predicted IR Absorption Bands (cm⁻¹) for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
~3400MediumN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~1620, ~1580Medium-StrongC=C and C=N stretching (ring)
~1450-1300StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)
~600-500MediumC-I stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The introduction of the iodine atom may cause a slight bathochromic (red) shift compared to the parent compound.

Experimental Protocol for IR and UV-Vis Spectroscopy
  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) and record the absorption spectrum in a quartz cuvette.

Caption: Comparative Spectroscopic Features.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By comparing its predicted spectra with those of its parent compound and bromo-analog, researchers can gain a deeper understanding of the structural features of this important synthetic intermediate. The detailed experimental protocols provided herein offer a reliable framework for obtaining high-quality spectroscopic data, ensuring the accurate characterization of this and related molecules in a research and development setting.

References

The Azaindole Isomer Maze: A Comparative Guide to Cross-Coupling Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the azaindole scaffold is a cornerstone of modern medicinal chemistry. As a privileged bioisostere of indole, its incorporation into small molecules can significantly enhance biological activity and modulate physicochemical properties. However, the four common isomers of azaindole—4-, 5-, 6-, and 7-azaindole—are not created equal. The position of the nitrogen atom in the pyridine ring profoundly influences the electronic landscape of the entire bicyclic system, leading to distinct differences in reactivity in crucial bond-forming reactions. This guide provides an in-depth comparative analysis of azaindole isomers in palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to inform your synthetic strategy.

The Electronic Influence of the Pyridine Nitrogen: A Tale of Four Isomers

The reactivity of azaindoles in cross-coupling reactions is fundamentally governed by the electron-withdrawing nature of the pyridine nitrogen. This influence, however, is not uniform across the isomers. The position of the nitrogen dictates the pKa of the molecule and the electron density at various carbon centers, which in turn affects the ease of oxidative addition and the potential for catalyst inhibition.[1][2]

A key determinant of reactivity is the basicity of the pyridine nitrogen. The pKa values for the isomers are as follows:

IsomerpKa
4-Azaindole 4.85
5-Azaindole 8.42
6-Azaindole 5.61
7-Azaindole 3.67

Data calculated using Marvin Sketch software, as cited in reference[2].

The higher pKa of 5-azaindole suggests a more electron-rich and basic pyridine nitrogen, which can lead to stronger coordination with the palladium catalyst.[2] This can sometimes be detrimental, leading to catalyst inhibition. Conversely, the lower pKa of 7-azaindole indicates a less basic nitrogen, which may facilitate catalysis. These electronic differences manifest in the regioselectivity and overall efficiency of cross-coupling reactions.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. When applied to halo-azaindoles, the choice of isomer can significantly impact reaction outcomes. While a direct comparison under identical conditions across all four isomers is rare in the literature, a compilation of data from various sources provides valuable insights.

Generally, Suzuki couplings on unprotected azaindoles can be challenging due to the acidic N-H proton, which can interfere with the catalytic cycle.[3][4] However, the use of robust catalyst systems, often employing specialized phosphine ligands, has enabled the efficient coupling of all isomers.

Comparative Data for Suzuki-Miyaura Coupling of Halo-azaindoles:

Isomer & HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindole Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄MeCN / H₂ORefluxHigh[5]
5-Bromo-1-ethyl-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8084[6]
6-Chloroindole Phenylboronic acidP1 PrecatalystK₃PO₄Dioxane / H₂O6097[3]
7-Chloro-6-azaindole Arylboronic acidPd-catalyst----[7]
4-Iodo-1-acetyl-7-azaindole Arylboronic acids----up to 94[8]

Note: This table is a compilation from multiple sources and reaction conditions are not identical. Yields are highly substrate-dependent.

From the available data, it is evident that successful Suzuki couplings have been developed for all isomers. The choice of catalyst, particularly the ligand, is crucial for achieving high yields. For instance, Buchwald's precatalysts have shown high efficacy for coupling unprotected nitrogen-rich heterocycles, including azaindoles.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroindole

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles.[3]

Reagents:

  • 6-Chloroindole (1.00 mmol)

  • Arylboronic acid (1.50 mmol)

  • P1 (XPhos-derived) precatalyst (1.0–1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.00 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-chloroindole, arylboronic acid, P1 precatalyst, and K₃PO₄.

  • Add degassed 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture at 60 °C for 5–8 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The application of this reaction to halo-azaindoles is particularly important for the synthesis of kinase inhibitors and other biologically active molecules. The pyridine nitrogen in azaindoles can act as a chelating ligand, potentially deactivating the palladium catalyst.[9] Furthermore, the unprotected N-H of the pyrrole ring can compete in the coupling reaction.

Despite these challenges, efficient protocols have been developed, often utilizing sterically hindered biarylphosphine ligands and strong bases like LiHMDS.[9][10]

Comparative Data for Buchwald-Hartwig Amination of Halo-azaindoles:

Isomer & HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindole N-MethylpiperazineRuPhos (L1) / P1LiHMDSTHFRT94 (30 min)[9][10]
5-Bromo-7-azaindole MorpholineRuPhos (L1) / P1LiHMDSTHF6595[10]
6-Bromo-7-azaindole AnilineRuPhos (L1) / P1LiHMDSTHF6596[10]
N-free 2-chloro-7-azaindole Primary/Secondary AminesBrettphos / PrecatalystLiHMDSTHF-High[8]

This table presents data primarily from the work of Buchwald and co-workers, providing a more direct comparison of reactivity.

The data suggests that with the appropriate catalyst system, high yields can be achieved for the amination of 4-, 5-, and 6-haloazaindoles. The use of LiHMDS as a base is optimal, and the reactions can often be performed at or slightly above room temperature.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is adapted from the work of Buchwald and co-workers.[10]

Reagents:

  • 4-Chloro-7-azaindole (0.5 mmol)

  • Amine (0.6 mmol)

  • RuPhos ligand (L1) (1 mol%)

  • RuPhos precatalyst (P1) (1 mol%)

  • LiHMDS (1.2 mmol, 1 M solution in THF)

  • Anhydrous THF

Procedure:

  • In a glovebox, add the 4-chloro-7-azaindole, RuPhos ligand, and RuPhos precatalyst to a dry vial.

  • Outside the glovebox, add the amine and anhydrous THF under an inert atmosphere.

  • Add the LiHMDS solution dropwise at room temperature.

  • Stir the reaction at room temperature for the required time (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck and Sonogashira Couplings: Expanding the Toolkit

While less comparatively documented than Suzuki and Buchwald-Hartwig reactions, Heck and Sonogashira couplings are also valuable for the functionalization of azaindoles.

Heck Reaction: The intramolecular Heck reaction has been used to construct the azaindole core itself from appropriately substituted aminopyridines.[5] A cascade C-N cross-coupling/Heck reaction has been reported for the synthesis of all four substituted azaindole isomers.[11] This suggests that the azaindole core is stable to the conditions of the Heck reaction, and that halo-azaindoles are viable substrates.

Sonogashira Coupling: This reaction is frequently used in the synthesis of the azaindole scaffold, where an amino-halopyridine is coupled with a terminal alkyne, followed by cyclization.[5] There are also examples of direct Sonogashira coupling on the azaindole core, such as the reaction of 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol, which proceeds in high yield.[8] The synthesis of 5- and 6-azaindoles has been achieved through sequential Sonogashira and C-N bond-coupling reactions, highlighting the differential reactivity of di-halogenated pyridines.[1]

Mechanistic Considerations and Causality

The observed differences in reactivity can be rationalized by considering the interplay of electronic and steric factors, as well as the potential for catalyst inhibition.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Azaindole Isomers cluster_outcomes Reaction Outcomes Electronic Effects Electronic Effects Reaction Rate Reaction Rate Electronic Effects->Reaction Rate Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Rate Catalyst Inhibition Catalyst Inhibition Yield Yield Catalyst Inhibition->Yield 4-Azaindole 4-Azaindole 4-Azaindole->Regioselectivity 5-Azaindole 5-Azaindole 5-Azaindole->Catalyst Inhibition Higher pKa, stronger coordination 6-Azaindole 6-Azaindole 6-Azaindole->Yield 7-Azaindole 7-Azaindole 7-Azaindole->Reaction Rate Lower pKa, less inhibition

Caption: Key factors influencing the cross-coupling outcomes for azaindole isomers.

The catalytic cycle for these palladium-catalyzed reactions generally involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For azaindoles, the pyridine nitrogen can coordinate to the palladium center at various stages of this cycle. In the case of 5-azaindole, its higher basicity can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and reducing the reaction rate and yield.[5] This is why reactions involving 5-azaindole sometimes require more forcing conditions or specialized catalyst systems to overcome this inhibition.[2]

Conclusion and Recommendations

The choice of the azaindole isomer is a critical parameter in the design of synthetic routes for novel therapeutics. This guide has highlighted the key differences in reactivity among 4-, 5-, 6-, and 7-azaindoles in palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • Electronic properties are paramount: The pKa of the pyridine nitrogen is a strong indicator of potential reactivity and catalyst inhibition, with 5-azaindole being the most basic and 7-azaindole the least.

  • Catalyst selection is crucial: Modern, sterically hindered phosphine ligands and precatalyst systems are often necessary to achieve high yields and overcome the challenges associated with the unprotected N-H group and pyridine nitrogen coordination.

  • Isomer-specific optimization is often required: While general conditions can serve as a starting point, the optimal catalyst, base, and solvent combination may vary significantly between isomers.

  • All four isomers are viable substrates: With the right methodology, all four azaindole isomers can be successfully functionalized via a range of cross-coupling reactions, providing access to a diverse chemical space.

For the practicing chemist, a thorough understanding of these nuances is essential for the efficient and successful synthesis of complex molecules built upon the versatile azaindole framework. It is recommended to start with robust, well-documented catalyst systems and to perform careful optimization when moving between different azaindole isomers.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents, such as 3-Iodo-1H-pyrrolo[3,2-C]pyridine, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety measures.

Foundational Knowledge: Hazard Assessment

Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is a halogenated heterocyclic compound whose hazard profile necessitates careful management. The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS), provide the empirical basis for our safety protocols.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS CodeRationale for Disposal Protocol
Acute Toxicity, OralHarmful if swallowedH302Prevents environmental contamination and harm to wildlife if waste is improperly discarded.
Skin IrritationCauses skin irritationH315Mandates the use of chemical-resistant gloves and dictates procedures for managing contaminated materials to avoid personnel exposure.
Eye IrritationCauses serious eye irritationH319Requires stringent eye protection and informs spill cleanup procedures to prevent aerosolization.
Specific Target Organ ToxicityMay cause respiratory irritationH335Necessitates handling within a certified chemical fume hood to prevent inhalation of dust or vapors.

The presence of an iodine atom classifies this compound as a halogenated organic waste .[2] This is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams is strictly prohibited due to the different treatment methods required. Halogenated wastes are typically managed through high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like hydrogen iodide) that form during combustion.[3]

Pre-Disposal Operations: Safety First

Before initiating any disposal-related activities, ensuring the safety of laboratory personnel is paramount. This involves a combination of appropriate engineering controls and personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield as per OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] this compound is a known serious eye irritant (H319).[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of them immediately if contaminated. This is crucial as the compound causes skin irritation (H315).[1]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation (H335).[1]

Step-by-Step Disposal Protocol

The disposal of this compound is not a single action but a systematic process. The following workflow ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Immediately upon generation, classify the waste.

  • Is it this compound or a material contaminated with it? Yes.

  • Does it contain a halogen (F, Cl, Br, I)? Yes, Iodine.

  • Action: Designate the waste as "Halogenated Organic Waste." [2]

This waste must be collected in a dedicated container, separate from all other waste streams, particularly non-halogenated organic solvents, aqueous waste, and solid non-hazardous waste.[2][5]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid. Ensure the container is clean, dry, and in good condition. Waste containers must not be filled beyond 90% of their capacity to allow for expansion.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete description of its contents. The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Away from heat, sources of ignition, and incompatible materials.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup. Provide them with a full inventory of the waste container.

  • Disposal Method: The designated disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic byproducts like hydrogen iodide.[3][4] Never attempt to dispose of this chemical down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_disposal Final Disposition start Waste Generated haz_assess Assess Hazards (H302, H315, H319, H335) start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate spill Spill Occurs? ppe->spill container Use Designated, Sealed Waste Container segregate->container label_waste Label Container Clearly: 'Hazardous Waste' + Contents container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal spill->segregate No spill_proc Follow Emergency Spill Protocol spill->spill_proc Yes spill_proc->segregate After Cleanup

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, restrict access to the area.

  • Don PPE: If not already worn, don the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] All materials used for cleanup (gloves, pads, etc.) must also be disposed of as halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these scientifically-grounded procedures, you ensure that your innovative research is conducted with the highest standards of safety and responsibility.

References

Personal protective equipment for handling 3-Iodo-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational procedures for the handling of 3-Iodo-1H-pyrrolo[3,2-c]pyridine. As a research chemical with potential biological activity, a rigorous adherence to safety is paramount. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic organic compound. The Safety Data Sheet (SDS) classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation[1].

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compound[1]
CAS Number 877060-47-4[1]
Molecular Formula C₇H₅IN₂[2][3]
Molecular Weight 244.04 g/mol [2]
Appearance SolidN/A
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Beyond the immediate hazards, it is crucial to note that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold are under investigation as potent kinase inhibitors for anti-cancer therapies[4][5][6]. This suggests that this compound should be handled as a potentially cytotoxic agent , warranting a higher level of precaution than for a standard irritant.

Furthermore, the analogous compound, 3-iodopyridine, is known to be light-sensitive. Therefore, it is prudent to assume that this compound may also degrade upon exposure to light and should be stored accordingly.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous airflow and be located in a well-ventilated laboratory. An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles when there is a risk of splashing.

  • Hand Protection: Double gloving is required. Wear two pairs of nitrile gloves, with the outer glove being changed immediately upon any sign of contamination. Nitrile gloves offer good resistance to pyridine and related compounds.

  • Body Protection: A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge is necessary. All respirator users must be fit-tested and trained.

Operational and Disposal Plans

Handling Procedures
  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues.

  • Small Spills (inside a fume hood):

    • Wear the appropriate PPE as described in section 2.2.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

Decontamination

For routine decontamination of surfaces and equipment, wipe down the area with a solvent such as isopropanol or ethanol, followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

For spills, a more thorough decontamination is necessary. After absorbing the material, the area should be wiped with a deactivating solution. A common deactivating agent for iodine-containing compounds is a 10% sodium thiosulfate solution, which reduces elemental iodine to less hazardous iodide ions[1]. Following the sodium thiosulfate wash, the area should be cleaned with a detergent and water.

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing boats, and cleaning materials, must be disposed of as hazardous chemical waste. This compound is a halogenated organic compound and should be segregated into a designated "halogenated organic waste" container[7][8]. Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain[9].

Visual Workflows

PPE_Donning_Doffing cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Nitrile Gloves Don4->Don5 Doff1 1. Outer Nitrile Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Spill_Cleanup_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside fume hood) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab Absorb Cover with Absorbent Material DonPPE->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose CallEHS Contact EHS EvacuateLab->CallEHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.